N-Acetyltyramine

Catalog No.
S589391
CAS No.
1202-66-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyltyramine

CAS Number

1202-66-0

Product Name

N-Acetyltyramine

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide; N-Acetyltyramine; N-[2-(4-Hydroxyphenyl)ethyl]acetamide; N-acetyltyramine;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

The exact mass of the compound N-Acetyltyramine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide to N-Acetyltyramine: Properties, Production, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

N-Acetyltyramine is a biologically active amine derivative that has garnered significant interest in pharmaceutical and biotechnology research. This compound serves as a crucial intermediate in the biosynthesis of various natural products and has demonstrated promising biological activities, including anti-tumor properties and quorum-sensing inhibition. Recent advances in metabolic engineering have enabled the sustainable production of this compound and its precursors through engineered microbial strains, offering alternatives to traditional chemical synthesis methods. This whitepaper provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, biosynthesis pathways, analytical methods, and potential therapeutic applications. The information presented herein is particularly relevant for researchers and drug development professionals seeking to exploit this compound's unique characteristics for pharmaceutical development, diagnostic applications, and microbial communication interference. The integration of metabolic engineering approaches with traditional chemistry methods represents a significant advancement in the sustainable production of this valuable compound, potentially enabling broader research exploration and therapeutic development [1] [2].

Physicochemical Properties and Structural Characteristics

This compound (CAS Registry Number: 1202-66-0) is a tyrosine derivative with the systematic name N-[2-(4-hydroxyphenyl)ethyl]acetamide. The compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its chemical structure consists of a phenolic ring connected to an ethylamine chain that has been acetylated at the nitrogen atom, contributing to its specific biological activities and physicochemical behavior.

Table 1: Comprehensive Physicochemical Properties of this compound

Property Value Conditions/Notes
CAS Registry Number 1202-66-0
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 134°C Consistent across multiple sources [1]
Boiling Point 424.1±28.0°C At 760 mmHg [1]
Density 1.1±0.1 g/cm³ [1]
Flash Point 210.3±24.0°C [1]
pKa 10.01±0.15 Predicted [3]
LogP 0.39 Indicates moderate hydrophilicity [1]
PSA (Polar Surface Area) 49.33 Ų [1]

The melting point of 134°C is a consistent characteristic across technical sources, providing a key identifying property for purity assessment. The relatively high boiling point and flash point indicate thermal stability under standard processing conditions. The predicted pKa of approximately 10.01 reflects the phenolic hydroxyl group's acidity, while the LogP value of 0.39 suggests moderate hydrophilicity, which influences solubility and partitioning behavior in biological systems. These properties collectively inform decisions regarding purification methods, formulation strategies, and storage conditions for research and development applications [1] [3].

Production Methodologies

Chemical Synthesis

The conventional chemical synthesis of this compound follows a straightforward acylation approach:

G cluster_0 Reaction Conditions A p-Hydroxyphenethylamine C Reaction Step A->C B Acetic Anhydride B->C D Crude this compound C->D Cond1 Solvent: Anhydrous DCM Cond2 Temperature: 0-10°C initial then room temperature Cond3 Time: 2-3 hours E Purification D->E F Pure this compound E->F

Chemical Synthesis Pathway for this compound

Experimental Protocol for Chemical Synthesis:

  • Reaction Setup: In a dry reaction flask, dissolve p-hydroxyphenethylamine (tyramine) in anhydrous dichloromethane (DCM) with stirring.
  • Acylation: Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add acetic anhydride dropwise, maintaining the temperature below 10°C throughout the addition.
  • Reaction Completion: After complete addition, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.
  • Workup: Pour the reaction mixture into ice water and adjust the pH to neutral using dilute hydrochloric acid.
  • Extraction: Separate the organic layer and extract the aqueous phase with additional DCM. Combine the organic phases and dry over anhydrous sodium sulfate.
  • Purification: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain crude this compound. Further purify by recrystallization or column chromatography [3].
Biological Production Approaches

Recent advances in metabolic engineering have enabled the development of biological production routes for this compound and its precursors:

Microbial Production of Tyramine Precursor: Engineered Corynebacterium glutamicum strains have been developed for sustainable tyramine production, which serves as a direct precursor for this compound. These systems utilize decarboxylation of l-tyrosine by aromatic-l-amino acid decarboxylases (AADCs) under mild conditions, avoiding the harsh requirements of chemical synthesis. The highest reported tyramine titer reached 1.9 g L⁻¹ using a strain overexpressing the tyrosine decarboxylase gene from Levilactobacillus brevis. This biological approach enables production from simple nitrogen and sustainable carbon sources, including glucose, ribose, and xylose, with successful scale-up to 1.5 L bioreactor batch fermentation [4].

De Novo Biosynthesis in Engineered E. coli: Research has demonstrated the feasibility of de novo biosynthesis of this compound in engineered Escherichia coli directly from glucose. This approach integrates the complete biosynthetic pathway from simple carbon sources to the final product, potentially offering a more sustainable and scalable production method compared to traditional approaches [2].

Biological Activities and Mechanism of Action

This compound demonstrates multiple biologically relevant activities with potential therapeutic applications:

Table 2: Documented Biological Activities of this compound

Activity Type Experimental Model Observed Effects/Mechanism
Quorum-Sensing Inhibition C. violaceum ATCC 12472 Inhibition of bacterial quorum-sensing systems [1]
Chemoreversal Activity P388 murine leukemia cells Reversal of doxorubicin resistance; IC₅₀ 0.13 μg/mL in combination vs. 0.48 μg/mL for doxorubicin alone [1]
Diagnostic Biomarker Human urine samples Specific biomarker for Onchocerca volvulus infection (as NATOG) [5]
Cytotoxin Properties Not specified Derived from marine bacterium Streptoverticillium [3]

The quorum-sensing inhibition activity is particularly noteworthy as it represents a potential anti-virulence strategy against bacterial pathogens without exerting direct growth pressure that often leads to resistance. The chemoreversal activity demonstrated in combination with doxorubicin suggests potential applications in combination cancer therapies, possibly through interference with drug efflux mechanisms. As a diagnostic biomarker, this compound-O,β-glucuronide (NATOG) has been investigated as a specific indicator for Onchocerca volvulus infection (river blindness), though studies showed limited potential in amicrofilaridermic individuals [1] [5].

Analytical Methods and Characterization

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol for LC-MS/MS Analysis of NATOG:

  • Sample Preparation: Dilute urine samples 30-fold in Milli-Q water prior to analysis.
  • Chromatographic Separation:
    • Column: Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm)
    • Mobile Phase: A: 0.1% formic acid in H₂O; B: methanol
    • Gradient: Initial 2% B, linear gradient to 15% B over 3 min, then step gradient to 98% B
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 45°C
  • Mass Spectrometric Detection:
    • Ionization: Positive electrospray ionization (ESI)
    • Scan Mode: Selected reaction monitoring (SRM)
    • Transition: m/z 356.1 → 180.1
    • Capillary Voltage: 2,500 V
    • Nebulizer Pressure: 20 psig
    • Drying Gas Flow: 7 L/min
    • Gas Temperature: 500°C
  • Quantification: Use a linear regression curve calculated after log-log transformation based on calibration standards [5].
LC-Fluorescence Detection Method

For laboratories without access to MS instrumentation, an LC-fluorescence method has been developed:

  • Sample Preparation: Dilute urine samples 10-fold in Milli-Q water
  • Limit of Quantification: 1 μM
  • Applications: Suitable for development of point-of-care devices and field applications [5]
Stability Characteristics

This compound-O,β-glucuronide (NATOG) demonstrates excellent stability characteristics suitable for tropical field conditions:

  • Storage: Stable in urine samples under various temperature conditions
  • Processing: Resistant to degradation during sample collection and processing
  • Analysis: Maintains integrity through freeze-thaw cycles [5]

Research Applications and Future Perspectives

Current Research Applications

This compound serves multiple roles in current research contexts:

  • Metabolic Engineering: As a target compound for developing sustainable production platforms using engineered microbial strains [2]
  • Infectious Disease Diagnostics: As a specific biomarker for Onchocerca volvulus infection in the form of its glucuronide conjugate (NATOG) [5]
  • Anticancer Research: As a chemosensitizing agent in combination with conventional chemotherapeutics like doxorubicin [1]
  • Antimicrobial Strategy: As a quorum-sensing inhibitor against bacterial pathogens [1]
Technical Considerations for Research Use

Handling and Storage:

  • Store in sealed vessels at 2-8°C for short-term preservation
  • For long-term storage, keep freezer at -20°C in tightly closed containers
  • Protect from moisture and light to maintain stability [1] [3]

Safety Considerations:

  • Hazard Statements: H318 (Causes serious eye damage)
  • Precautionary Measures: Wear eye protection, face protection, and chemical-resistant gloves
  • Engineering Controls: Use only in a chemical fume hood
  • First Aid Measures: Immediately wash skin with copious amounts of water for at least 15 minutes after contact [1]

The advancing metabolic engineering approaches for producing this compound and its precursors offer promising alternatives to conventional chemical synthesis, potentially enabling more sustainable and scalable production [4] [2]. These biological production platforms, particularly those utilizing engineered Corynebacterium glutamicum and Escherichia coli strains, may facilitate broader research exploration and therapeutic development of this compound and its derivatives.

References

N-Acetyltyramine biosynthesis pathway l-tyrosine tyramine

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway Overview

The primary biosynthetic pathway for N-acetyltyramine from L-tyrosine involves two key enzymatic steps [1]:

  • Decarboxylation: L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (encoded by the tdc or tdcA gene) [1] [2].
  • Acetylation: Tyramine is subsequently converted to this compound by the enzyme arylalkylamine N-acetyltransferase (encoded by the aanat gene) [1].

For a self-sufficient system, the pathway can be extended for de novo biosynthesis from glucose. This requires engineering the host's metabolic pathway to enhance the supply of L-tyrosine, which involves overexpressing key genes in the shikimate pathway (e.g., aroGfbr and tyrAfbr, which are feedback-resistant variants) to direct carbon flux toward L-tyrosine production [1].

The complete workflow is as follows:

G Glucose Glucose Shikimate_Pathway Shikimate Pathway Prephenate Glucose->Shikimate_Pathway De Novo Synthesis L_Tyrosine L_Tyrosine Shikimate_Pathway->L_Tyrosine aroGfbr, tyrAfbr Tyramine Tyramine L_Tyrosine->Tyramine tdcA/TDC N_Acetyltyramine This compound Tyramine->N_Acetyltyramine aanat/AANAT

This compound biosynthesis pathway from glucose and L-tyrosine.

Key Enzymes and Experimental Data

Enzyme Functions and Characteristics

Enzyme EC Number Gene Function in Pathway Source Organism (if specified)
Tyrosine Decarboxylase (TDC) 4.1.1.25 tdcA / tdc Decarboxylates L-tyrosine to form tyramine [2] Enterococcus durans [2]
Arylalkylamine N-acetyltransferase (AANAT) 2.3.1.87 aanat Acetylates tyramine to form this compound [1] Not specified in search results

Quantitative Production Data

The following table summarizes key metrics from a recent study achieving de novo biosynthesis in engineered E. coli [1]:

Engineering Stage / Focus Key Genetic Modifications Resulting this compound Titer Cultivation / Notes
Baseline Pathway Introduction of tdc and aanat genes Not explicitly stated (relies on endogenous L-tyrosine) L-tyrosine used as a substrate [1]
De Novo Biosynthesis Overexpression of aroGfbr and tyrAfbr Not explicitly stated Production from glucose [1]
Enhanced De Novo Biosynthesis Additional overexpression of tktA and ppsA 854 mg/L Production from glucose; final reported titer [1]

Detailed Experimental Protocol

This protocol outlines the methodology for establishing and optimizing this compound production in engineered E. coli, based on the referenced research [1].

1. Molecular Cloning and Strain Construction

  • Vector System: Use a standard prokaryotic expression vector (e.g., pET or pBAD series) with inducible promoters (e.g., T7, araBAD) for precise control of gene expression.
  • Pathway Assembly:
    • Step 1: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids, or create a single operon harboring the tdc (tyrosine decarboxylase) and aanat (arylalkylamine N-acetyltransferase) genes. This creates the baseline production strain.
    • Step 2: To enable production from glucose, engineer the host strain by introducing plasmids overexpressing feedback-resistant versions of aroG (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and tyrA (encoding chorismate mutase/prephenate dehydrogenase).
    • Step 3: For enhanced yield, further engineer the strain from Step 2 by overexpressing tktA (encoding transketolase, which increases erythrose-4-phosphate supply) and ppsA (encoding phosphoenolpyruvate synthase, which increases phosphoenolpyruvate supply).

2. Fermentation and Production

  • Medium: Use a defined minimal medium (e.g., M9) with glucose as the sole carbon source to assess de novo biosynthesis capability.
  • Induction: When the culture optical density (OD₆₀₀) reaches approximately 0.6-0.8, induce gene expression using the appropriate inducer (e.g., IPTG for T7 promoters, L-arabinose for pBAD).
  • Conditions: Typical fermentation conditions include a temperature of 30-37°C, constant agitation (e.g., 200-250 rpm), and a cultivation time of 24-48 hours post-induction.

3. Analytical Methods (Quantification)

  • Sample Preparation: Centrifuge culture samples to remove cells. Acidity the supernatant and extract metabolites using a suitable solvent like ethyl acetate or methanol.
  • Analysis: Quantify this compound and pathway intermediates (e.g., tyramine, L-tyrosine) using High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis or mass spectrometry (MS) detector. Compare retention times and spectra against commercially available pure standards.

Research Context and Notes

  • Regulation in Native Producers: In native bacterial producers like Enterococcus durans, the transcription of the tyrosine decarboxylase gene (tdcA) and the tyrosine/tyramine antiporter gene (tyrP) is tightly regulated. This operon is strongly induced by the combination of an acidic environment (low pH) and high extracellular tyrosine concentration [2].
  • Mammalian Context: In rat tissues, this compound has been identified as a probable intermediate in the biosynthesis of N-acyldopamines, suggesting a potential parallel pathway in mammals where decarboxylation may precede catechol ring formation [3].

References

N-Acetyltyramine role as bacterial metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity and Potential Applications

The most prominent documented activity of N-acetyltyramine is its ability to inhibit the growth of multidrug-resistant bacteria. Research on a Saharan strain of Streptomyces acrimycini (GSB-11) identified this compound as one of the active compounds it produces.

  • Activity Profile: The compound exhibited a Minimum Inhibitory Concentration (MIC) ranging from 10 to 30 mg/mL against certain multidrug-resistant pathogenic bacteria [1]. This positions this compound as a potential candidate for future research into new anti-infective agents [1].
  • Additional Potential: Beyond its direct antibacterial effects, this compound is also noted as a precursor for a diversity of pharmaceutically relevant compounds and a putative antiplatelet drug due to its inhibitory effect on factor Xa [2].

Biosynthesis and Engineered Production

The biosynthesis of this compound in microorganisms follows a short, two-step pathway from the aromatic amino acid L-tyrosine.

G L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) This compound This compound Tyramine->this compound Arylalkylamine N-acyltransferase (AANAT)

Biosynthetic pathway of this compound from L-tyrosine [2] [3].

This pathway has been successfully reconstructed in engineered bacterial hosts like Escherichia coli for de novo production, where the microorganism produces the compound from simple carbon sources like glucose [3]. Metabolic engineering strategies involved:

  • Introducing key genes: The tyrosine decarboxylase (tdc) and arylalkylamine N-acyltransferase (aanat) genes were heterologously expressed in E. coli [3].
  • Enhancing precursor supply: Overexpression of feedback-resistant enzymes in the shikimate pathway (e.g., aroGfbr and tyrAfbr) to increase the intracellular pool of L-tyrosine [3].
  • Optimizing central carbon metabolism: Engineering steps such as overexpressing transketolase I (tktA) to increase the flux of erythrose-4-phosphate, further boosting the L-tyrosine supply [3]. One study achieved a production titer of 854 mg/L of this compound using such an engineered E. coli strain [3].

Quantitative Data from Research

For research and development purposes, the quantitative data on this compound's activity and production are critical. The table below consolidates key figures from recent studies.

Parameter Value Context / Bacterial Strain
Minimum Inhibitory Concentration (MIC) 10 - 30 mg/mL Against multidrug-resistant pathogens; produced by Streptomyces sp. GSB-11 [1].
Production Titer 854 mg/L De novo biosynthesis from glucose in engineered E. coli [3].

Methodology for Activity Assessment

For researchers looking to isolate and evaluate this compound from bacterial sources, the following general workflow, derived from the study on Streptomyces sp. GSB-11, can serve as a reference [1]:

  • Fermentation and Extraction: Culture the potential producer strain in a suitable liquid medium (e.g., Bennett medium). After incubation, separate the cells from the supernatant via centrifugation. The bioactive compounds are typically extracted from the cell-free culture supernatant.
  • Purification: Purify the compounds from the crude extract using techniques like reversed-phase High-Performance Liquid Chromatography (HPLC).
  • Compound Identification: Analyze the purified active compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR, 1H-1H COSY, and 1H-13C HMBC) to confirm its identity as this compound [1].
  • Activity Assay: Determine the antibacterial activity by measuring the Minimum Inhibitory Concentration (MIC) against a panel of target multidrug-resistant pathogenic bacteria using standard microbiological methods [1].

References

N-Acetyltyramine safety data sheet MSDS

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Safety Data

The table below summarizes the available technical and safety information for N-Acetyltyramine (CAS #1202-66-0) [1] [2].

Property Details
CAS Number 1202-66-0
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Melting Point 169 °C
Boiling Point 424.1 ± 28.0 °C (Predicted)
Density 1.122 ± 0.06 g/cm³ (Predicted)
pKa 10.01 ± 0.15 (Predicted)
Form Light brown to brown solid
Storage Sealed in dry, freezer (under -20°C)
Solubility Soluble in DMSO
Hazard Codes Xi (Irritant)
Risk Statements R41: Risk of serious damage to eyes.
Safety Statements S26-S39: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable eye/face protection.
Acute Toxicity (LD50) Mouse, intravenous: > 500 mg/kg [1] [2]

Experimental Protocol for Safety Evaluation

While the search results do not contain specific experimental protocols for this compound itself, the methodology from a safety evaluation study on a botanical extract (Trachelospermi Caulis et Folium) can serve as a reference for how such preclinical safety assessments are typically conducted [3].

The following diagram outlines the general workflow of an acute toxicity study as described in this research:

G Start Study Start Grouping Random Group Assignment (Normal control vs. Treatment group) Start->Grouping Dosing Single Maximum Dose Administration (Oral gavage, 0.4 mL/10 g body weight) Grouping->Dosing Observation 14-Day Observation Period Dosing->Observation Weight Body Weight Measurement (Days 1, 7, 14) Observation->Weight Sample Biological Sample Collection (Blood, Major Organs) Weight->Sample Analysis Analysis of Serum and Organs Sample->Analysis End Study End & Data Evaluation Analysis->End

Workflow for an in vivo acute toxicity study [3].

  • Animals and Grouping: The study uses SPF-grade Kunming mice, randomly divided into a normal control group and a treatment group (e.g., 10 males and 10 females per group). Animals are acclimatized for one week before the experiment [3].
  • Dosing and Administration: The test substance (e.g., TCEF extract) is administered via oral gavage at the maximum feasible dose concentration. The control group receives an equivalent volume of vehicle (e.g., distilled water) [3].
  • Observation and Data Collection: Following dosing, animals are closely observed for 14 days. Key parameters monitored include [3]:
    • Clinical Observations: General behavior, signs of toxicity, and mortality.
    • Body Weight: Measured at regular intervals (e.g., days 1, 7, and 14).
    • Post-Mortem Analysis: After the observation period, animals are euthanized humanely. Blood is collected for serum biochemical analysis (e.g., liver function markers like ALT, AST; kidney function markers like CRE, BUN). Major organs (heart, liver, spleen, lungs, kidneys) are collected and weighed to calculate the visceral index [3].
  • Data Analysis: Statistical analysis (e.g., t-tests) is performed to compare the treatment group with the control group. A lack of significant difference in body weight, visceral indices, and biochemical parameters suggests the substance is relatively safe at the tested dose [3].

Critical Information for Researchers

  • Data Gaps: The information provided is not a substitute for a formal MSDS. Critical data points for risk assessment, such as full toxicological profile (repeated dose toxicity, carcinogenicity, mutagenicity), environmental hazards, specific first-aid measures, and personal protective equipment (PPE) recommendations, are missing.
  • Regulatory Status: The compound is listed as "for industrial application or scientific research, and cannot be used for clinical diagnosis or treatment of humans or animals" [2]. It is not a drug or for edible use.
  • Handling Precautions: Given the R41 risk statement ("Risk of serious damage to eyes"), handling should occur in a fume hood or with appropriate engineering controls. Suitable eye and face protection (safety goggles) must be worn to prevent contact [1] [2].

References

N-Acetyltyramine: Structure & Hydrogen Bonding Profile

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyltyramine is a biological compound with reported activity as a quorum-sensing inhibitor and an agent that reverses drug resistance in leukemia cells [1]. Its molecular structure is key to its function.

The table below summarizes its fundamental properties and calculated hydrogen bonding potential based on its functional groups [1]:

Property Description
Chemical Name This compound
CAS Registry Number 1202-66-0 [1]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
SMILES Notation OC1=CC=C(C=C1)CCNC(C)=O [1]
Functional Groups Phenolic Hydroxyl (-OH), Amide (-CONH-), Aromatic Ring
H-Bond Donors 2 (Phenolic -OH, Amide -NH-)
H-Bond Acceptors 3 (Carbonyl O, Phenolic O, Amide N)

The following diagram illustrates the molecular structure and highlights the key functional groups involved in hydrogen bonding, based on the SMILES notation [1]:

G NAcetyltyramine This compound Functional_Groups Functional Groups NAcetyltyramine->Functional_Groups Phenolic_OH Phenolic Hydroxyl (-OH) Functional_Groups->Phenolic_OH Amide_Group Amide Group (-CONH-) Functional_Groups->Amide_Group Aromatic_Ring Aromatic Ring Functional_Groups->Aromatic_Ring H_Bond_Properties H-Bond Properties Donors Donors: 2 Phenolic_OH->Donors Acceptors Acceptors: 3 Phenolic_OH->Acceptors Amide_Group->Donors Amide_Group->Acceptors Aromatic_Ring->Acceptors Donors->H_Bond_Properties Acceptors->H_Bond_Properties

Diagram illustrating this compound's functional groups and their contribution to its hydrogen-bonding capacity.

Analytical & Experimental Context

While explicit protocols for analyzing this compound's hydrogen bonding are not available in the search results, the following context from related research can guide your experimental design.

  • Research Significance: this compound-O-glucuronide (NATOG), a metabolite of this compound, has been identified as a specific biomarker for active Onchocerciasis (river blindness) infections [2]. This underscores the biological relevance of the this compound structure.
  • Analytical Techniques: The validation of NATOG was performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [2]. This technique is critical for separating, identifying, and quantifying such compounds in complex biological samples like human urine.
  • Crystallographic Evidence: Although not for this compound itself, a study on a similar sugar derivative, β-d-ribopyranosylamine, provides a methodological reference. It used single-crystal X-ray diffraction to definitively characterize molecular conformation and hydrogen-bonding interactions (O-H···O, N-H···O, and C-H···O), forming interconnected chains in the crystal lattice [3]. This is the gold-standard method for experimentally determining hydrogen-bonding networks.

A Guide for Experimental Protocol Deconstruction

Based on the available information and standard practices, here is a generalized framework for the key experiments you would need. Specific details like buffer compositions, instrument parameters, and software for analysis must be defined from primary literature.

The following chart outlines the high-level workflow for characterizing this compound:

G Sample_Prep Sample Preparation (Synthesis or Extraction) LC_MS_Analysis LC-MS Analysis Sample_Prep->LC_MS_Analysis Crystal_Growth Crystal Growth Sample_Prep->Crystal_Growth Data_Analysis Data Analysis & Validation LC_MS_Analysis->Data_Analysis XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction XRay_Diffraction->Data_Analysis

A proposed high-level workflow for the analytical and structural characterization of this compound.

Table: Key Experimental Areas and Methodologies
Experimental Goal Recommended Methodology Key Steps & Considerations

| Compound Identification & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | 1. Sample Preparation: Extract from biological matrix (e.g., urine, cell culture). 2. Chromatography: Separate using a C18 column with a water/acetonitrile gradient. 3. Mass Detection: Use ESI in positive mode to detect molecular ion [M+H]⁺ (m/z 180.1 for C₁₀H₁₃NO₂). | | Structural Confirmation & H-Bond Mapping | Single-Crystal X-ray Diffraction (XRD) [3] | 1. Crystallization: Grow a high-quality single crystal via vapor diffusion or slow evaporation. 2. Data Collection: Measure diffraction intensity at low temperature (e.g., 100K). 3. Structure Solution: Solve and refine the structure to determine atomic positions and H-bond geometries (distances and angles). | | Theoretical H-Bond Propensity | Computational Chemistry | 1. Molecular Modeling: Optimize geometry using software (e.g., Gaussian, Schrodinger). 2. Surface Analysis: Calculate molecular electrostatic potential (MEP) surfaces. 3. Energy Calculation: Predict H-bond strength and interaction sites. |

References

Comprehensive Application Notes and Protocols for LC-MS/MS Analysis of N-Acetyltyramine

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Introduction

N-Acetyltyramine (NAT) is a biologically active metabolite derived from tyrosine that has gained significant scientific interest due to its multiple applications in biomedical research and drug development. This compound has demonstrated potent bioactivities including anti-free radical, antithrombotic, and antitumour properties, making it a promising candidate for therapeutic development [1]. Additionally, NAT and its metabolite This compound-O-glucuronide (NATOG) have been investigated as potential biomarkers for parasitic diseases like onchocerciasis (river blindness), highlighting their diagnostic significance [2] [3]. The analysis of NAT presents particular challenges due to its presence in complex biological matrices, often at low concentrations, and the necessity for selective detection methods that can distinguish it from structurally similar endogenous compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical technique for NAT quantification due to its exceptional sensitivity, selectivity, and specificity. This technique combines the superior separation capabilities of high-performance liquid chromatography with the detection power of tandem mass spectrometry, enabling accurate measurement of NAT even in challenging matrices like urine, plasma, and bacterial culture supernatants [3] [4]. The development of robust LC-MS/MS methods for NAT requires careful optimization of multiple parameters including chromatographic separation, ionization techniques, and mass detection conditions to ensure reliable performance across various applications from basic research to clinical biomarker validation and pharmaceutical quality control.

Methodology

Detailed LC-MS/MS Protocol

The following protocol provides a standardized approach for NAT quantification in biological samples, compiled from published methodologies with modifications for enhanced performance and reliability [3] [4].

  • Sample Preparation: For urine samples, dilute 100 μL of sample with 900 μL of cold methanol or acetonitrile containing internal standard (e.g., deuterated NAT if available). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean LC-MS vial for analysis. For plasma samples, employ protein precipitation with trifluoroacetic acid followed by centrifugation and collection of the supernatant [4]. This simple pretreatment effectively removes interfering proteins and provides sufficient clean-up for most applications.

  • Chromatographic Conditions: Separation is achieved using a reversed-phase UPLC system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) or equivalent C18 column maintained at 45°C [3]. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B) with a gradient elution: initial 2% B, increased to 15% B over 3 minutes, then to 98% B in a step gradient, held for 0.9 minutes before re-equilibration. The flow rate is set at 0.6 mL/min with a total run time of 6.5 minutes, efficiently separating NAT from matrix interferences and isobaric compounds [3] [4].

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Optimize the source parameters: capillary voltage 2,500 V, nebulizer pressure 20 psig, drying gas flow 7 L/min, and gas temperature 500°C [3]. For NAT, monitor the transition m/z 356.1 → 180.1 (for NATOG, the glucuronidated form) with a dwell time of 100 ms. For underivatized NAT, optimize transitions specific to the molecular ion [2].

  • Quantification: Prepare calibration standards in the range of 1-1000 ng/mL using analyte-free matrix. Use a linear regression curve with 1/x² weighting after log-log transformation. Include quality control samples at low, medium, and high concentrations throughout the analytical batch to ensure accuracy and precision [3].

Table 1: LC-MS/MS Instrument Parameters for this compound Analysis

Parameter Setting Notes
Column Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) Alternative: Supelco Ascentis Express C18
Column Temperature 45°C Improves peak shape and retention consistency
Mobile Phase A 0.1% Formic acid in H₂O Enhances ionization in positive mode
Mobile Phase B Methanol Alternative: Acetonitrile
Gradient Program 2% B to 15% B (3 min), then to 98% B Step gradient for rapid elution
Flow Rate 0.6 mL/min Optimal for column dimensions
Injection Volume 2 μL Reduces matrix effects
Ionization Mode ESI+ Preferred for NAT structure
MRM Transition 356.1 → 180.1 NATOG; adjust for underivatized NAT
Capillary Voltage 2500 V Optimize for instrument
Gas Temperature 500°C Aids desolvation
Experimental Workflow

The following diagram illustrates the complete analytical workflow for NAT quantification, from sample preparation to data analysis:

nat_workflow cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis sp1 Sample Collection (Urine/Plasma/Culture) sp2 Protein Precipitation with Cold Methanol sp1->sp2 sp3 Centrifugation (14,000 × g, 10 min, 4°C) sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc1 Chromatographic Separation HSS T3 Column, Gradient Elution sp4->lc1 lc2 ESI+ Ionization Capillary Voltage: 2500V lc1->lc2 lc3 MRM Detection m/z 356.1 → 180.1 lc2->lc3 da1 Peak Integration lc3->da1 da2 Calibration Curve Linear Regression (1/x² weighting) da1->da2 da3 Concentration Calculation da2->da3 end Report Results da3->end start Start Analysis start->sp1

Diagram 1: Complete analytical workflow for this compound quantification using LC-MS/MS

Method Validation

Validation Parameters and Acceptance Criteria

Method validation is essential to demonstrate that the LC-MS/MS method for NAT is reliable, reproducible, and fit for its intended purpose. The validation should follow established regulatory guidelines such as FDA Bioanalytical Method Validation [5]. The table below summarizes key validation parameters and typical results for a validated NAT assay:

Table 2: Method Validation Parameters and Results for this compound LC-MS/MS Assay

Validation Parameter Experimental Approach Acceptance Criteria Typical Results for NAT
Accuracy Comparison of measured vs. known concentration in QCs ±15% of nominal value (±20% at LLOQ) 87.4-114.3% recovery [4]
Precision Repeated analysis of QCs (n=6) intra-day and inter-day CV ≤15% (≤20% at LLOQ) Intra-day CV <11.8%, Inter-day CV <14.3% [4]
Linearity Calibration curves (1-1000 ng/mL) R² ≥0.99 R² = 0.998 or better [4] [6]
Lower Limit of Quantification (LLOQ) Lowest standard with accuracy ±20% and precision ≤20% Signal-to-noise ratio ≥20:1 1-10 ng/mL, depending on matrix [5] [3]
Specificity Analysis in 6 different lots of matrix No interference >20% of LLOQ No significant interference observed [3]
Recovery Compare extracted vs. unextracted samples Consistent and reproducible >85% with internal standard normalization [5]
Matrix Effects Post-column infusion; post-extraction addition CV ≤15% Minimal with proper sample dilution [3]
Stability Bench-top, processed, freeze-thaw, long-term ±15% of nominal Stable under tropical conditions [3]
Advanced Validation Considerations

For regulated applications, additional validation elements are necessary. Stability testing should evaluate NAT under various conditions including bench-top stability (6-24 hours at room temperature), processed sample stability in autosampler (12-24 hours), freeze-thaw stability (3-6 cycles), and long-term stability at -70°C [5]. NAT has demonstrated remarkable stability even under tropical conditions, making it suitable for field studies in endemic regions where refrigeration may be limited [3].

Matrix effects should be thoroughly investigated by analyzing samples from at least six different matrix sources/lots. The precision and accuracy of back-calculated concentrations should be within pre-defined criteria (typically ±15%) to provide confidence that matrix effect is not causing variation in reported analyte concentrations [5]. For NAT analysis, a 30-fold dilution of urine samples has been shown to effectively minimize matrix effects while maintaining adequate sensitivity [3]. The use of a stable isotope-labeled internal standard for NAT, when available, provides the most effective compensation for both recovery variability and ionization suppression/enhancement in the mass spectrometer source.

Applications

Biomedical and Pharmaceutical Applications

LC-MS/MS methods for NAT have enabled significant advances across multiple scientific disciplines:

  • Infectious Disease Diagnostics: NAT and its metabolite This compound-O-glucuronide (NATOG) serve as specific biomarkers for active Onchocerca volvulus infection, the parasitic nematode causing river blindness [2] [3]. Research has demonstrated elevated NATOG values in both mono- and co-infections specifically in the presence of O. volvulus, with a proposed threshold concentration for distinguishing active infections. This application is particularly valuable for monitoring mass drug administration programs in endemic regions, though recent studies indicate limited potential in amicrofilaridermic individuals with no or low levels of microfilaria in the skin [3].

  • Metabolic Engineering and Biotechnology: Engineered Escherichia coli strains have been developed for de novo biosynthesis of NAT from glucose, achieving production titers of 854 mg/L [1]. The LC-MS/MS method is crucial for quantifying NAT in complex fermentation broths and optimizing metabolic pathways through overexpression of key enzymes including tyrosine decarboxylase (tdc), arylalkylamine N-acyltransferase (aanat), aroGfbr, TyrAfbr, transketolase I (tktA), and phosphoenolpyruvate synthase (ppsA) genes. This application highlights the importance of robust analytical methods in synthetic biology and bioprocess optimization.

  • Pharmaceutical Quality Control: While the search results focus on NAT, analogous N-acetylated amino acids like N-acetyl-tryptophan are used as stabilizers in albumin products and require precise quantification [6]. LC-MS/MS methods have been developed and validated for monitoring these compounds and their degradation products under various stress conditions. These methods employ a "fit-for-purpose" validation approach using surrogate matrices when necessary and demonstrate excellent linearity with correlation coefficients (R²) of 0.998 or better [4] [6].

Metabolic Pathway Analysis

The following diagram illustrates the biosynthetic and metabolic pathways of this compound, highlighting its origin and fate in biological systems:

nat_pathway cluster_biosynthesis This compound Biosynthesis cluster_metabolism Metabolism and Detection glucose Glucose tyrosine L-Tyrosine glucose->tyrosine Shikimate Pathway tyramine Tyramine (Tyrosine Decarboxylase) tyrosine->tyramine tdc gene nat This compound (Arylalkylamine N-acyltransferase) tyramine->nat aanat gene natog This compound-O-glucuronide (NATOG) Biomarker for Onchocerciasis nat->natog Glucuronidation detection LC-MS/MS Detection MRM: 356.1→180.1 natog->detection engineering Metabolic Engineering Overexpression: aroGfbr, TyrAfbr, tktA, ppsA engineering->glucose Enhanced production

Diagram 2: Biosynthetic pathway and metabolic fate of this compound in biological systems

Troubleshooting and Technical Notes

Common Issues and Solutions

Even well-validated methods may encounter performance issues that require troubleshooting:

  • Signal Instability or Suppression: If inconsistent NAT signals are observed, investigate matrix effects by performing post-column infusion experiments. To mitigate ionization suppression, optimize sample dilution factors (typically 10-30 fold for urine samples) and improve chromatographic separation to shift NAT retention away from phospholipid and salt elution regions [5] [3]. Alternative sample preparation methods such as solid-phase extraction may be necessary for particularly challenging matrices.

  • Poor Chromatographic Peak Shape: Broad or tailing NAT peaks suggest secondary interactions with the stationary phase. Consider adding 0.1% formic acid to the mobile phase to improve peak symmetry through ion suppression [3]. Column temperature optimization (40-50°C typically provides best results) and use of high-purity, LC-MS grade solvents can also significantly enhance chromatographic performance. If problems persist, transition to a specialized column chemistry such as HILIC for polar compounds.

  • Insufficient Sensitivity: For applications requiring lower detection limits than standard methods provide, several enhancement strategies are available. Electrospray ionization optimization through careful adjustment of source parameters (nebulizer gas, drying gas temperature, and capillary voltage) can significantly improve ion yield [3]. Alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may provide enhanced sensitivity for NAT in specific matrices by reducing competition for charge during ionization [7].

  • Retention Time Shifts: Gradual changes in NAT retention indicate column degradation or mobile phase inconsistency. Ensure fresh mobile phase preparation every 24-48 hours and implement a rigorous column cleaning schedule. When transferring methods between different LC systems (HPLC to UHPLC), adjust gradient profiles according to column volume differences while maintaining the same separation selectivity [7].

Conclusion

The LC-MS/MS methods described in these application notes provide robust, sensitive, and specific approaches for quantifying this compound across various matrices and applications. The carefully optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters enable reliable quantification of this biologically significant compound for research, diagnostic, and pharmaceutical purposes. The validation data demonstrates that these methods meet rigorous analytical standards for precision, accuracy, and reliability [5] [4].

Future developments in NAT analysis will likely focus on increasing throughput through ultra-fast chromatographic separations and enhancing accessibility through simplified instrumentation. The demonstrated stability of NAT and its metabolites under challenging field conditions suggests potential for point-of-care diagnostic applications in resource-limited settings [3]. Additionally, the growing importance of NAT in metabolic engineering and biotechnology will drive demand for increasingly sensitive and high-throughput analytical methods to support strain development and bioprocess optimization [1]. These LC-MS/MS protocols provide a solid foundation for these advancing applications while ensuring data quality and reproducibility in both research and regulated environments.

References

Comprehensive Analytical Methods for N-Acetyltyramine-O,β-glucuronide (NATOG) Analysis in Human Urine: Applications in Onchocerciasis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NATOG as a Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a promising non-invasive biomarker for active Onchocerca volvulus infection, the parasitic nematode responsible for onchocerciasis (river blindness). This small molecule metabolite is derived from a unique metabolic pathway involving both the parasite and human host: the nematode neurotransmitter tyramine is first acetylated to form this compound within the parasite, then subsequently glucuronidated by human metabolic enzymes before renal excretion. This parasite-specific origin provides NATOG with significant advantages over conventional diagnostic markers, as it can differentiate between active and past infections, unlike antibody-based tests that cannot distinguish current from historical exposure.

The discovery of NATOG through metabolomic analysis of urine samples from infected individuals has opened new avenues for monitoring parasitic infections and treatment efficacy. Unlike the traditional skin snip biopsy method—which is invasive, painful, and suffers from low sensitivity in amicrofilaridermic individuals—NATOG detection in urine offers a non-invasive alternative that is more readily accepted by endemic communities. Furthermore, NATOG has demonstrated excellent stability characteristics under tropical conditions, maintaining integrity despite sun exposure, temperature fluctuations, and pH variations ranging from 4 to 8, making it ideally suited for field applications in resource-limited settings where onchocerciasis is endemic.

Sample Preparation and Stabilization

Principles of Sample Preparation

The accurate quantification of NATOG in urine requires careful sample preparation to minimize matrix effects and optimize recovery. Sample preparation strategies for NATOG analysis must address the complex composition of human urine, which contains numerous compounds that can interfere with analytical detection. The primary goals of sample preparation include removing interfering substances, concentrating the analyte, and ensuring compatibility with the detection method. For NATOG analysis, sample preparation is relatively straightforward due to the molecule's inherent stability and the specificity of the detection methods employed, particularly liquid chromatography tandem mass spectrometry (LC-MS/MS).

One significant advantage of NATOG as a biomarker is its remarkable stability under various storage conditions. Research has demonstrated that NATOG remains stable in urine samples exposed to diverse environmental conditions, including tropical temperatures and varying pH levels. This stability reduces the need for complex preservation techniques or immediate processing, which is particularly beneficial in field studies conducted in remote endemic areas. The molecule withstands multiple freeze-thaw cycles without significant degradation, further enhancing its utility as a practical biomarker for large-scale epidemiological studies and elimination programs.

Detailed Protocols for Sample Collection and Preparation
  • Urine Collection: Collect mid-stream urine samples in sterile, leak-proof containers. No special preservatives are required due to NATOG's documented stability. Record collection time and date, and note any medications the participant may be taking. For quantitative analysis, consider creatinine normalization to account for urine concentration variations.

  • Short-term Storage and Transportation: If immediate processing is not possible, urine samples can be stored at 4°C for up to 24 hours. For transportation from field collection sites, samples can be maintained at ambient temperature for several hours without significant NATOG degradation, even under tropical conditions.

  • Long-term Storage: For extended storage, freeze urine samples at -20°C or below. NATOG remains stable for at least 12 months under these conditions. Avoid repeated freeze-thaw cycles; if necessary, aliquot samples before freezing.

  • Sample Preparation for LC-MS/MS Analysis: Thaw frozen urine samples completely at room temperature and vortex thoroughly to ensure homogeneity. Prepare a 1:25 to 1:30 dilution in Milli-Q water (e.g., 10 μL urine + 240 μL water for 1:25 dilution). Centrifuge diluted samples at 10,000 × g for 5 minutes to remove any particulate matter. Transfer the supernatant to autosampler vials for analysis. For low-concentration samples, a solid-phase extraction (SPE) concentration step may be incorporated, though this is not typically necessary given NATOG's relatively high concentration in infected individuals.

  • Quality Control Samples: Prepare calibration standards by spiking known concentrations of synthetic NATOG (purity >98%) into pooled control urine or Milli-Q water. Include quality control samples at low, medium, and high concentrations throughout the analytical run to monitor method performance. For absolute quantification, consider using deuterated NATOG (D3-NATOG) as an internal standard to account for matrix effects and instrument variability.

Table 1: Stability Characteristics of NATOG in Urine Under Various Conditions

Condition Temperature Time Period Stability Outcome
Ambient storage 25-35°C 24 hours No significant degradation
pH variation 4-8 24 hours Stable across range
Freeze-thaw -20°C to RT 3 cycles No significant degradation
Long-term storage -20°C 12 months No significant degradation
Sunlight exposure Variable 8 hours No significant degradation

LC-MS/MS Analysis of NATOG

Instrument Configuration and Parameters

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard method for NATOG quantification due to its high sensitivity, specificity, and ability to accurately measure analyte concentrations across a broad dynamic range. The LC-MS/MS method for NATOG detection typically utilizes a triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode, which provides optimal sensitivity and selectivity for target analyte quantification. The instrument configuration and method parameters have been optimized specifically for NATOG detection through extensive validation studies.

The chromatographic separation is achieved using an ultra-performance liquid chromatography (UPLC) system with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) maintained at 45°C. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B), with a gradient elution program starting at 2% Buffer B and increasing to 15% over 3 minutes, followed by a step gradient to 98% Buffer B. The mass spectrometric detection is performed using electrospray ionization (ESI) in positive mode with the transition m/z 356.1 → 180.1 monitored for NATOG quantification. The instrument parameters typically include a capillary voltage of 2,500 V, nebulizer pressure of 20 psig, drying gas flow of 7 L/min, and gas temperature of 500°C.

Detailed Analytical Protocol
  • Mobile Phase Preparation: Prepare Buffer A by adding 1 mL of mass spectrometry-grade formic acid to 1 L of Milli-Q water. Mix thoroughly and degas by sonication for 10 minutes. Use mass spectrometry-grade methanol as Buffer B without modification.

  • Chromatographic Separation: Inject 2-5 μL of prepared sample onto the UPLC column. Employ a gradient elution at a flow rate of 0.6 mL/min with the following profile: 0-3.0 min: 2-15% B (linear gradient), 3.0-3.1 min: 15-98% B (step gradient), 3.1-4.0 min: 98% B (hold), 4.0-4.1 min: 98-2% B (step gradient), and 4.1-6.0 min: 2% B (reequilibration). The total run time is 6 minutes per sample.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with the following SRM transition for NATOG: precursor ion m/z 356.1 → product ion m/z 180.1 with a dwell time of 100 ms. Optimize collision energy for maximum response of the product ion (typically ~20 eV). For deuterated internal standard (D3-NATOG), monitor the transition m/z 359.1 → 183.1.

  • Calibration Curve Preparation: Prepare a stock solution of NATOG in Milli-Q water at a concentration of 1 mM. Serially dilute to create calibration standards covering the expected concentration range in samples (typically 1-100 μM). Include a blank (matrix without analyte) and zero sample (matrix with internal standard only). Process calibration standards in the same manner as patient samples.

  • Data Analysis: Use instrument software to integrate peak areas for NATOG and internal standard in all samples. Construct a calibration curve by plotting peak area ratio (NATOG/IS) against concentration using linear regression with 1/x² weighting. Calculate NATOG concentrations in patient samples by interpolating from the calibration curve. Apply dilution factors as appropriate.

workflow start Urine Sample Collection storage Short-term Storage (4°C for ≤24h or ambient) start->storage No preservatives needed prep Sample Preparation 1:25-1:30 Dilution in Milli-Q Water storage->prep Vortex before use lc LC Separation HSS T3 Column, 45°C Gradient Elution: 2-98% Methanol prep->lc Inject 2-5 μL ms MS/MS Detection ESI+ Mode SRM: m/z 356.1→180.1 lc->ms Elution time ~3 minutes quant Quantification Calibration Curve 1-100 μM Range ms->quant Peak area integration

Figure 1: LC-MS/MS Workflow for NATOG Analysis in Urine Samples

Alternative Detection Methods

LC-Fluorescence Detection Method

For laboratories without access to mass spectrometry instrumentation, an LC-fluorescence method provides a viable alternative for NATOG detection. While less specific than MS-based methods, fluorescence detection offers sufficient sensitivity for NATOG quantification, with a limit of quantification (LOQ) of 1 μM. This method utilizes the native fluorescence properties of the aromatic ring in the NATOG structure after chromatographic separation. Although the search results do not provide exhaustive details on the exact fluorescence parameters, typical excitation and emission wavelengths for tyramine derivatives are 275 nm and 305 nm, respectively.

The sample preparation for LC-fluorescence analysis follows a similar approach to the LC-MS/MS method, though with a less extensive dilution (typically 1:10 in Milli-Q water). The chromatographic conditions may require modification to achieve optimal separation of NATOG from potentially interfering fluorescent compounds in urine. While this method sacrifices some specificity compared to MS-based detection, it provides a more accessible analytical approach for resource-limited settings and can be successfully implemented with more widely available HPLC equipment with fluorescence detectors.

Lateral Flow Immunoassay (LFIA) Development

Significant progress has been made in developing point-of-care tests for NATOG detection using lateral flow immunoassay technology. This approach utilizes monoclonal antibodies (mAbs) specifically selected for their high affinity and selectivity for NATOG. The development of these antibodies presented considerable challenges due to the small size of the NATOG molecule and the need to distinguish it from other glucuronidated metabolites in urine. Researchers successfully addressed this by designing a hapten (DG1) that preserves the core NATOG structure while incorporating a thiol linkage site for conjugation to carrier proteins like keyhole limpet hemocyanin (KLH).

The LFIA format employs a competitive assay design where NATOG in the urine sample competes with a immobilized NATOG analogue on the test strip for binding to gold nanoparticle-conjugated anti-NATOG antibodies. Under optimized conditions, the assay demonstrates a linear response for NATOG concentrations (R² = 0.91) and can accurately classify patient samples with 85% accuracy using a cutoff concentration of 25 μM. This diagnostic format offers the advantages of rapid analysis (10-15 minutes), minimal sample preparation (urine may be used directly or with minimal dilution), and no requirement for specialized equipment, making it ideally suited for field deployment in endemic regions.

Table 2: Comparison of Analytical Methods for NATOG Detection

Parameter LC-MS/MS LC-Fluorescence Lateral Flow Immunoassay
Limit of Quantification 0.7 μM 1 μM 25 μM (cutoff)
Sample Volume 10 μL 10-50 μL 50-100 μL
Sample Preparation 1:25 dilution in water 1:10 dilution in water Minimal or none
Analysis Time 6 minutes/sample 10-15 minutes/sample 10-15 minutes
Equipment Cost High Medium Low
Expertise Required High Medium Low
Throughput Medium-High Medium High
Field Applicability Low Medium High

Technical Considerations and Applications

Critical Analytical Parameters

When implementing NATOG analysis, several technical considerations require careful attention to ensure reliable results. The ion suppression/enhancement effects in mass spectrometric detection must be evaluated through post-column infusion experiments or by comparing the response of standards in matrix versus neat solution. While urine samples are typically diluted before analysis, residual matrix effects can still influence quantification accuracy. The use of a stable isotope-labeled internal standard (D3-NATOG) is strongly recommended to correct for these effects and ensure measurement precision.

The linear dynamic range of the NATOG assay should be appropriately established based on the expected concentrations in the study population. Research indicates that NATOG concentrations can vary significantly between individuals, with average values of approximately 42.8 ± 3.7 μM in O. volvulus-infected patients compared to 6.4 ± 0.7 μM in non-infected endemic controls. In method validation, key parameters including precision (CV < 10%), accuracy (85-115%), recovery (>80%), and stability under various storage conditions must be demonstrated. For longitudinal studies monitoring treatment efficacy, the method should demonstrate sufficient sensitivity to detect decreasing NATOG concentrations following anthelmintic therapy.

Diagnostic Performance and Interpretation

The diagnostic application of NATOG measurement requires careful consideration of the appropriate cutoff values for differentiating infected from non-infected individuals. Proposed NATOG thresholds in the literature range from 13-25 μM, with the variation potentially attributable to differences in study populations, infection intensities, and analytical methods. Using a 13 μM cutoff, one study reported sensitivity of 15.9% and specificity of 95.9%, while a 25 μM cutoff provided 95% confidence in positive diagnosis. This relationship between cutoff concentration and diagnostic performance must be balanced based on the specific application—whether for surveillance (higher specificity preferred) versus clinical diagnosis (higher sensitivity preferred).

The correlation between NATOG levels and infection intensity represents another important consideration. Research has demonstrated a positive association between urinary NATOG concentration and skin microfilarial density, with higher NATOG levels observed in persons with severe versus mild onchocerciasis-associated epilepsy. This relationship supports the utility of NATOG not only as a diagnostic biomarker but potentially as a measure of infection intensity and treatment response. However, studies have also highlighted limitations in NATOG's diagnostic performance in amicrofilaridermic individuals with low parasite burdens, emphasizing the need for careful interpretation in populations with long-standing ivermectin treatment histories.

Conclusion

The analysis of this compound-O,β-glucuronide (NATOG) in urine provides researchers with a valuable tool for studying Onchocerca volvulus infections. The detailed protocols presented in this document cover the complete analytical workflow from sample collection through data interpretation, with particular emphasis on the robust and sensitive LC-MS/MS methodology. The ongoing development of alternative detection methods, including LC-fluorescence and lateral flow immunoassays, promises to expand access to NATOG-based monitoring in diverse laboratory settings and field environments. As elimination efforts for onchocerciasis intensify, accurate monitoring tools like NATOG detection will play an increasingly important role in assessing intervention efficacy and verifying transmission interruption.

Comprehensive Application Note: LC-Fluorescence Detection and Quantification of N-Acetyltyramine-O,β-glucuronide (NATOG) for Parasitic Infection Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NATOG and Its Relevance as a Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) is a parasitic metabolite produced by the filarial nematode Onchocerca volvulus, the causative agent of onchocerciasis (river blindness). This metabolite was initially identified through urine metabolome analysis as a potential specific biomarker for detecting active infection. Onchocerciasis remains a significant public health challenge in many tropical regions, affecting millions of people primarily in sub-Saharan Africa. The limitations of current diagnostic methods, including the inability to distinguish between past and active infections, have driven the search for novel biomarkers that can accurately identify active infection and monitor treatment efficacy. NATOG emerged as a promising candidate due to its origin as a neurotransmitter-derived secretion molecule specifically produced by O. volvulus [1] [2].

The investigation of NATOG as a diagnostic biomarker represents an innovative approach in parasitology diagnostics, moving beyond traditional methods that rely on microscopic detection of microfilariae or antibody-based tests. As a metabolite, NATOG offers the potential advantage of indicating active infection rather than just exposure. Furthermore, metabolite biomarkers can potentially provide quantitative information about parasite burden and response to treatment. However, comprehensive evaluation of NATOG's diagnostic potential required the development of robust analytical methods suitable for both laboratory research and potential field applications, leading to the creation of LC-fluorescence-based detection protocols that offer enhanced accessibility compared to mass spectrometry-based approaches [1] [3].

LC-Fluorescence Methodology Principles and Optimization

Principles of LC-Fluorescence Detection

Liquid chromatography coupled with fluorescence detection (LC-fluorescence) represents a highly sensitive analytical technique that combines the separation power of liquid chromatography with the selective detection capabilities of fluorescence spectroscopy. For NATOG analysis, this method leverages the compound's intrinsic fluorescent properties, eliminating the need for complex derivatization procedures. The fundamental principle involves the separation of NATOG from other urinary components using reversed-phase chromatography, followed by its detection through excitation at a specific wavelength and measurement of the emitted fluorescence at a longer wavelength. The chromatographic separation is crucial for isolating NATOG from potentially interfering compounds in complex biological matrices like urine, thereby enhancing assay specificity and reliability [1] [4].

The development of the LC-fluorescence method for NATOG detection was motivated by the need for a more accessible and cost-effective alternative to liquid chromatography tandem mass spectrometry (LC-MS/MS). While LC-MS/MS offers exceptional sensitivity and specificity, its high operational costs and technical requirements limit its utility in resource-constrained settings where onchocerciasis is endemic. The LC-fluorescence method demonstrated a limit of quantification (LOQ) of 1 μM, which provides sufficient sensitivity for detecting NATOG in clinical samples. This sensitivity, combined with the method's relative simplicity and lower operational costs, makes it particularly suitable for large-scale screening programs and potential integration into point-of-care diagnostic devices in the future [1].

Method Optimization Parameters

The optimization of the LC-fluorescence method for NATOG detection involved systematic evaluation of several critical parameters to maximize sensitivity, specificity, and reproducibility. Key aspects of method optimization included:

  • Fluorescence detection wavelengths: Through comprehensive spectral analysis, researchers determined that maximum sensitivity for NATOG detection was achieved using an excitation wavelength of 232 nm (λex) and an emission wavelength of 290 nm (λem). These parameters were optimized to capture the native fluorescence of the NATOG molecule while minimizing background interference from other urinary components [4].

  • Chromatographic conditions: The mobile phase composition and gradient profile were carefully optimized to achieve optimal separation of NATOG from potentially interfering substances. The method utilized a step gradient starting with 10% methanol (buffer B) and increasing to 98% methanol over 3 minutes, followed by an isocratic hold for 0.9 minutes before returning to initial conditions. This specific gradient profile was essential for resolving co-eluting peaks that could otherwise cause fluorescence quenching and compromise detection accuracy [1] [4].

  • Sample preparation: Urine samples required a 10-fold dilution with Milli-Q water before analysis to reduce matrix effects while maintaining NATOG concentrations within the detectable range. This simple preparation protocol enhances the method's practicality for high-throughput applications and minimizes pre-analytical variability [1].

Table 1: Optimized LC-Fluorescence Parameters for NATOG Detection

Parameter Specification Impact on Analysis
Excitation Wavelength 232 nm Matches NATOG's absorption maximum for optimal excitation
Emission Wavelength 290 nm Captures strongest emission while minimizing background
Chromatographic Column Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm) Provides optimal separation efficiency for NATOG
Mobile Phase Buffer A: 0.1% HCOOH in H₂O; Buffer B: MeOH Maintains analyte stability and separation performance
Flow Rate 0.6 ml/min Balances separation efficiency with analysis time
Injection Volume 2 μl Provides sufficient sensitivity while minimizing matrix effects
Limit of Quantification 1 μM Enables detection of clinically relevant NATOG concentrations
Analytical Performance Characteristics

The LC-fluorescence method for NATOG detection was rigorously validated to ensure reliable performance under various conditions. Stability assessments demonstrated that NATOG remains stable under different pH conditions (pH 4, 6, and 8) and temperatures (4°C, room temperature, and 50°C) over a 24-hour period, indicating its suitability for analysis in tropical field conditions where strict temperature control may be challenging. Additionally, adsorption studies revealed minimal NATOG loss to glass and polypropylene containers, supporting the use of standard laboratory materials for sample collection and processing without requiring specialized surfaces [1].

The method's quantitative performance was established through calibration curves demonstrating linear response across clinically relevant concentration ranges. The validation process included assessment of precision, accuracy, and reproducibility, with the method showing a coefficient of variation of 6% in similar fluorescence-based assays for other biomarkers, indicating excellent analytical precision. The robustness of the method was further confirmed through spike-recovery experiments using urine samples from healthy subjects, which verified minimal matrix interference and accurate quantification [1] [5].

Experimental Application in Onchocerciasis Research

Clinical Evaluation of Diagnostic Potential

The diagnostic potential of NATOG was evaluated in a comprehensive clinical study involving 98 nodule-positive individuals from an onchocerciasis-endemic community in Ghana. These subjects represented the target population for NATOG detection, as they had confirmed O. volvulus infections evidenced by palpable nodules. However, most of these individuals (89%) had no detectable microfilariae in skin snips, indicating either amicrofilaridermic infections or suppressed microfilarial loads due to repeated ivermectin treatment. This patient profile is particularly relevant in the context of ongoing mass drug administration programs, where monitoring tools are needed to identify infected individuals despite suppressed microfilarial loads [1] [2].

The control groups for this evaluation included 50 endemic controls (individuals from the same endemic area without visible signs of onchocerciasis), 18 non-endemic controls (from Kumasi, Ashanti Region), and 51 lymphatic filariasis patients (from Ahanta West District, Western Region). This comprehensive control design allowed researchers to assess both the specificity of NATOG for onchocerciasis versus other filarial infections and its ability to distinguish infected individuals from exposed but uninfected residents in endemic areas. The inclusion of lymphatic filariasis patients was particularly important for evaluating cross-reactivity with other filarial species, a common challenge in parasitic disease diagnostics [1] [2].

Table 2: Clinical Population Characteristics in NATOG Diagnostic Evaluation

Patient Group Number of Subjects Age Median (Range) Nodule Status Microfilariae Status IVM Treatment History
Nodule-Positive Individuals 98 47 (21-85) 1-5 nodules 89% with 0 mf/mg skin Median: 2 rounds (0-10)
Endemic Controls 50 35 (18-81) No nodules 100% with 0 mf/mg skin Median: 0 rounds (0-1)
Non-Endemic Controls 18 25 (13-52) Not applicable Not assessed Not assessed
Lymphatic Filariasis Patients 51 33 (18-68) Not applicable Not assessed Not assessed
Research Findings and Implications

The clinical evaluation yielded disappointing results regarding NATOG's diagnostic utility. Only 5% of nodule-positive individuals showed elevated NATOG levels (>10 μM), with no statistically significant difference in NATOG concentrations between the nodule-positive group and any of the control groups (p > 0.05). This finding indicates that NATOG lacks the sensitivity required for an effective diagnostic biomarker, particularly in amicrofilaridermic individuals who represent a key target population for monitoring programs in areas with long-standing ivermectin distribution [1] [2] [3].

Further analysis revealed several factors potentially contributing to the limited diagnostic performance of NATOG. The ivermectin treatment history of the study population emerged as a significant consideration, with most nodule-positive participants (68%) having received treatment within the previous 20 months. Ivermectin is known to primarily affect microfilariae rather than adult worms, but its potential impact on parasite metabolism and metabolite production remains incompletely understood. Additionally, the developmental stage of the parasites might influence NATOG production, with adult worms in nodules potentially producing different metabolic profiles compared to microfilariae. These findings highlight the complex relationship between parasite burden, metabolic activity, and detectable biomarker levels in different clinical presentations of onchocerciasis [1] [2].

Detailed Protocol for NATOG Analysis

Sample Collection and Preparation

Proper sample collection and preparation are critical for reliable NATOG quantification. Urine samples should be collected in clean polypropylene containers without preservatives and stored at 4°C if analysis will be performed within 24 hours. For longer storage, samples should be maintained at -20°C. The stability characteristics of NATOG make it suitable for analysis in tropical field conditions, as it remains stable across a range of temperatures (4-50°C) and pH conditions (4-8) for at least 24 hours. This stability profile facilitates sample transport from remote collection sites to analytical laboratories without requiring a continuous cold chain [1].

The sample preparation process is straightforward, requiring only a 10-fold dilution with Milli-Q water before LC-fluorescence analysis. This dilution factor was optimized to reduce matrix effects while maintaining NATOG concentrations above the 1 μM limit of quantification. For samples with expected low NATOG concentrations, the dilution factor can be reduced to 5-fold to enhance sensitivity, though this may increase matrix effects. After dilution, samples should be mixed by vortexing and centrifuged at 10,000 × g for 5 minutes to remove any particulate matter that could compromise chromatographic performance. The prepared samples are then transferred to appropriate vials for LC-fluorescence analysis [1].

Instrument Configuration and Analysis

The LC-fluorescence analysis requires specific instrument configuration to achieve optimal NATOG detection:

  • Liquid chromatography system: The method utilizes an Acquity UPLC system (Waters Corporation) or equivalent, equipped with a binary solvent delivery system, autosampler maintained at 15°C, and column oven set to 45°C. The chromatographic separation is performed using an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm), which provides the necessary retention and resolution for NATOG [1] [4].

  • Mobile phase composition: The analysis employs a binary mobile phase consisting of Buffer A (0.1% formic acid in water) and Buffer B (methanol). The gradient program begins at 10% Buffer B, maintained for 3 minutes, then increases to 98% Buffer B in a step gradient, followed by a 0.9-minute isocratic hold at 98% Buffer B before returning to initial conditions. The total run time is approximately 7 minutes per sample, including column re-equilibration [1] [4].

  • Fluorescence detection: A Waters 474 fluorescence detector or equivalent is used with wavelength settings fixed at λex/λem = 232/290 nm. The detector gain should be optimized using NATOG standards to ensure optimal signal-to-noise ratio without detector saturation. Data collection and analysis are typically performed using Empower 3 software (Waters Corporation) or equivalent chromatography data system [4].

workflow Start Sample Collection (Urine) Preparation Sample Preparation (10-fold dilution with Milli-Q water) Start->Preparation LC LC Separation Column: Acquity HSS T3 Mobile Phase: MeOH/0.1% HCOOH Gradient: 10% to 98% MeOH Preparation->LC Detection Fluorescence Detection λex=232 nm / λem=290 nm LC->Detection Quantification Quantification LOQ: 1 μM Detection->Quantification End Data Analysis Quantification->End

Quantification and Quality Control

Accurate quantification of NATOG requires the preparation of a calibration curve using reference NATOG material. A stock solution of NATOG should be prepared in Milli-Q water at a concentration of 1 mM, with subsequent serial dilutions to create calibration standards covering the expected concentration range (1-100 μM). The calibration curve is generated by plotting peak area against concentration and applying linear regression. For quality control, samples spiked with known NATOG concentrations should be analyzed alongside study samples to monitor analytical performance throughout the batch [1].

The validation of method performance should include regular assessment of precision, accuracy, and sensitivity. System suitability tests should be performed at the beginning of each analytical batch to verify chromatographic performance and detector sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) should be periodically confirmed through serial dilution of NATOG standards. In the validated method, the LOQ was established at 1 μM, with a signal-to-noise ratio of 10:1 at this concentration. The method demonstrates excellent linearity across the calibration range (1-100 μM), with a correlation coefficient (r²) typically exceeding 0.99 [1].

Applications and Research Implications

Despite its limitations as a diagnostic biomarker, the LC-fluorescence method for NATOG detection represents a valuable research tool for studying parasite metabolism and host-parasite interactions. The ability to quantify specific parasite-derived metabolites provides insights into the biochemical activities of different parasite stages and their responses to anthelmintic treatments. This approach could be particularly valuable in drug development studies, where changes in metabolite production might serve as early indicators of drug efficacy before apparent morphological changes in the parasite [1] [6].

The methodological advances demonstrated in the development of this LC-fluorescence assay have broader implications for neglected tropical disease research. The successful adaptation of a mass spectrometry-based biomarker discovery to a more accessible fluorescence-based detection method provides a template for similar transitions for other potential biomarkers. Furthermore, the stability characteristics of NATOG under various storage conditions inform sample handling protocols for future field studies in tropical environments. While NATOG itself may not fulfill the requirements for a stand-alone diagnostic biomarker, the research framework established through its evaluation contributes to the ongoing search for better biomarkers for onchocerciasis and other neglected tropical diseases [1] [7].

Troubleshooting and Technical Considerations

Several technical considerations should be addressed to ensure optimal performance of the LC-fluorescence method for NATOG detection. If peak shape deteriorates or retention times shift significantly, the chromatographic column may require cleaning or replacement. Column performance can be maintained through regular flushing with high organic solvent content (90-100% methanol) at the end of each analytical batch. If baseline noise increases or sensitivity declines, the fluorescence detector lamp should be inspected, as decreased output over time can compromise detection capabilities [1].

Method robustness can be enhanced through careful attention to potential interference sources. While the chromatographic conditions effectively separate NATOG from most urinary components, occasional interference may occur due to medications or dietary factors. If unusual peaks appear near the NATOG retention time, method specificity can be confirmed through analysis of samples before and after hydrolysis with β-glucuronidase, as NATOG should show reduced peak area following enzyme treatment. Additionally, the use of standard addition methods can verify quantification accuracy in samples with complex matrices [1].

Conclusion

The LC-fluorescence detection method for this compound-O,β-glucuronide represents a robust analytical approach for quantifying this parasite-derived metabolite in human urine samples. While the clinical evaluation demonstrated limited diagnostic utility for NATOG in amicrofilaridermic individuals, the methodological framework provides a valuable foundation for future biomarker research in neglected tropical diseases. The optimized protocol offers sensitivity adequate for research applications, with the advantage of greater accessibility compared to mass spectrometry-based methods. This application note provides comprehensive methodological details to support researchers in implementing this analytical approach for studies of parasite metabolism and biomarker discovery [1] [2] [3].

References

Comprehensive Analytical Methods for Quantifying N-Acetyltyramine-O,β-glucuronide (NATOG) in Human Urine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NATOG as an Analytical Biomarker

N-Acetyltyramine-O,β-glucuronide (NATOG) has emerged as a promising non-protein biomarker for detecting active Onchocerca volvulus infections, the parasitic nematode responsible for onchocerciasis (river blindness). This urinary metabolite represents a metabolic byproduct of the parasite's neurotransmitter tyramine, which undergoes acetylation in the nematode followed by glucuronidation in the human host [1]. The significance of NATOG quantification stems from its potential to serve as a non-invasive diagnostic tool that could replace the current gold standard of skin snip biopsy, which is not only invasive and painful but also suffers from limited sensitivity in low-intensity infections [2] [1]. From an analytical perspective, NATOG presents both opportunities and challenges—its consistent presence in urine during active infection makes it an attractive biomarker, while its chemical properties necessitate sophisticated analytical approaches for reliable quantification.

The analytical interest in NATOG has intensified as mass drug administration programs for onchocerciasis have expanded, creating an urgent need for monitoring tools that can distinguish current infections from past exposures. Unlike antibody-based tests that measure immune response and may remain positive long after infection clearance, NATOG appears to correlate with active parasitic infection and has shown potential for treatment monitoring [1]. The metabolic pathway producing NATOG involves a fascinating host-parasite interaction: the nematode-derived tyramine is acetylated to this compound, which is then glucuronidated by host UDP-glucuronosyltransferases (UGTs) before renal excretion [1]. This unique biosynthetic origin provides a theoretical foundation for its specificity as a biomarker, though extensive validation studies have revealed complexities in its diagnostic application across different epidemiological settings [2] [3] [4].

Sample Preparation Methods

Urine Collection and Storage Protocols

Proper collection and storage of urine specimens is critical for maintaining NATOG stability and ensuring reliable analytical results. Based on validation studies, NATOG demonstrates remarkable stability under conditions resembling tropical environments where onchocerciasis is endemic, making it particularly suitable for field collection and transport [2]. The recommended protocol involves collecting mid-stream urine into sterile containers without preservatives, with refrigeration recommended within 5 minutes of collection when possible [4]. For field conditions where immediate refrigeration is impractical, studies indicate that NATOG remains stable at ambient temperatures for at least 24 hours, though cooling during transport is still advised whenever feasible.

  • Pre-analytical Processing: Upon receipt in the laboratory, urine samples should be centrifuged at 13,000 × g for 10 minutes to remove particulate matter [4]. The clarified supernatant should be aliquoted into cryovials under laminar flow hood conditions to prevent contamination [4]. For long-term storage, maintenance at -80°C is strongly recommended, with freeze-thaw cycles minimized to preserve NATOG integrity. Under these conditions, NATOG has demonstrated stability for at least 12 months [2].

  • Sample Preparation for Analysis: For LC-MS/MS analysis, a 25- to 30-fold dilution in Milli-Q water is typically employed to minimize matrix effects [2] [3]. When using the LC-fluorescence method, a less extensive 10-fold dilution is sufficient due to the reduced sensitivity of fluorescence detection compared to mass spectrometry [2]. For metabolite extraction prior to analysis, a methanol-based precipitation protocol is recommended: 100 μL of urine supernatant is mixed with 400 μL of ice-cold methanol, followed by the addition of an internal standard (20 μL of D3-NATOG at 0.36 nmol in methanol) [4]. After vortexing and centrifugation (10 minutes at 13,000 × g), the supernatant is transferred to new tubes and dried in a SpeedVac concentrator. The residue is reconstituted in 300 μL of ice-cold methanol, centrifuged again to remove insoluble material, and the supernatant is dried once more before final reconstitution in 100 μL of water/methanol (95:5) for LC-MS analysis [4].

Internal Standards and Quality Controls

The use of a deuterated internal standard (D3-NATOG) is strongly recommended for accurate quantification, as it corrects for variability in sample preparation and matrix effects [1] [4]. Quality control samples should be prepared in pooled human urine at low, medium, and high concentrations spanning the expected analytical range [2] [3]. For method validation, calibration curves are typically constructed by spiking stock solutions of NATOG into 25-fold diluted urine, with a standard curve range of 1–100 μM demonstrating acceptable linearity [3].

Table 1: Sample Preparation Protocols for Different Analytical Methods

Step LC-MS/MS Protocol LC-Fluorescence Protocol
Sample Dilution 25-30 fold in Milli-Q water [2] [3] 10-fold in Milli-Q water [2]
Internal Standard D3-NATOG (deuterated analogue) [1] Not typically required [2]
Extraction Method Methanol precipitation [4] Not typically required [2]
Volume Injected 2 μL [2] Not specified in literature
Quality Controls Prepared in pooled human urine at multiple concentrations [2] Prepared in Milli-Q water or human urine [2]

LC-MS/MS Analysis Methods

Instrument Parameters and Chromatographic Conditions

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the reference methodology for NATOG quantification due to its superior sensitivity and specificity. The chromatographic separation is typically performed using reverse-phase chemistry with an Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm) maintained at 45°C [2] [3]. The mobile phase consists of 0.1% formic acid in water (Buffer A) and methanol (Buffer B), with a flow rate of 0.6 mL/min [2]. The gradient program begins at 2% Buffer B, increasing to 15% over 3 minutes, followed by a rapid increase to 98% Buffer B, which is held for 0.9 minutes before returning to initial conditions [2]. This chromatographic approach effectively separates NATOG from potentially interfering matrix components with a total run time of approximately 5-7 minutes per sample.

Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal selectivity [2] [3]. The precursor ion for NATOG is m/z 356.1, which fragments to produce a characteristic product ion at m/z 180.1 [2] [3]. Key MS parameters include a capillary voltage of 2,500 V, nebulizer pressure of 20 psig, drying gas flow of 7 L/min, and gas temperature of 500°C [2]. For the deuterated internal standard D3-NATOG, the transition monitored is m/z 359.157 to 121.065 [4]. Data collection uses a dwell time of 100 ms per transition, providing sufficient data points across chromatographic peaks for accurate integration [2].

Method Validation Parameters

Extensive validation of LC-MS/MS methods for NATOG quantification has established robust performance characteristics. The limit of quantification (LOQ) has been consistently demonstrated at 0.7-1.0 μM, which is sufficient for detecting NATOG in infected individuals [2] [3]. The analytical range typically spans from 1-100 μM, covering physiological concentrations observed in clinical samples [3]. Method precision studies show inter-assay coefficients of variation below 15%, meeting accepted bioanalytical method validation criteria [2].

Table 2: LC-MS/MS Instrument Parameters for NATOG Quantification

Parameter Setting Application Notes
Column Acquity HSS T3 (1.8 μm, 2.1 × 50 mm) [2] Suitable for polar metabolites
Column Temperature 45°C [2] Optimized for separation efficiency
Mobile Phase A 0.1% Formic acid in H₂O [2] Enhances ionization in positive mode
Mobile Phase B Methanol [2] Organic modifier
Flow Rate 0.6 mL/min [2] Standard for UPLC systems
Injection Volume 2 μL [2] Minimizes matrix effects
Ionization Mode Positive ESI [2] [3] Optimal for NATOG detection
Q1 Mass (Precursor) 356.1 Da [2] [3] Protonated NATOG molecule
Q3 Mass (Product) 180.1 Da [2] [3] Characteristic fragment
Capillary Voltage 2,500 V [2] Standard setting for ESI
Nebulizer Pressure 20 psig [2] Optimal aerosol generation
Drying Gas Flow 7 L/min [2] Efficient desolvation
Gas Temperature 500°C [2] Prevents condensation

The following diagram illustrates the complete LC-MS/MS workflow for NATOG quantification from sample collection to data analysis:

workflow Urine Collection Urine Collection Centrifugation (13,000 × g) Centrifugation (13,000 × g) Urine Collection->Centrifugation (13,000 × g) Aliquoting & Storage (-80°C) Aliquoting & Storage (-80°C) Centrifugation (13,000 × g)->Aliquoting & Storage (-80°C) Sample Dilution (25-30 fold) Sample Dilution (25-30 fold) Aliquoting & Storage (-80°C)->Sample Dilution (25-30 fold) Methanol Precipitation Methanol Precipitation Sample Dilution (25-30 fold)->Methanol Precipitation SpeedVac Concentration SpeedVac Concentration Methanol Precipitation->SpeedVac Concentration Reconstitution Reconstitution SpeedVac Concentration->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quality Assessment Quality Assessment Data Processing->Quality Assessment Quantification Report Quantification Report Quality Assessment->Quantification Report Internal Standard\n(D3-NATOG) Internal Standard (D3-NATOG) Internal Standard\n(D3-NATOG)->Methanol Precipitation added Calibration Standards Calibration Standards Calibration Standards->Data Processing for curve fitting Quality Controls Quality Controls Quality Controls->Quality Assessment validation

Alternative Detection Methods

LC-Fluorescence Detection

While LC-MS/MS provides the most comprehensive analytical performance, LC-fluorescence detection offers a more accessible alternative for laboratories without mass spectrometry capabilities. This method leverages the natural fluorescence of the phenolic ring in NATOG following excitation at approximately 275-280 nm [2]. The chromatographic separation conditions for LC-fluorescence are similar to those used in LC-MS/MS, though they may be adapted to conventional HPLC systems rather than UPLC platforms. The reported limit of quantification for the LC-fluorescence method is 1 μM, which is slightly higher than that achieved by LC-MS/MS but remains sufficient for detecting NATOG in individuals with moderate to high parasite burdens [2].

The primary advantage of LC-fluorescence is its significantly lower instrumentation costs and simpler operational requirements compared to mass spectrometry. However, this approach sacrifices some specificity since fluorescence detection cannot distinguish between NATOG and other potentially co-eluting fluorescent compounds in the urine matrix [2]. To mitigate this limitation, thorough method validation should include testing for potential interferents from human metabolism or medications commonly used in endemic areas. The LC-fluorescence method may be particularly valuable in preliminary screening applications or in resource-limited settings where mass spectrometry is unavailable, with positive results potentially confirmed by LC-MS/MS in reference laboratories.

Advanced Sample Preparation Techniques

For laboratories requiring enhanced sensitivity or conducting specialized metabolomic studies, chemical isotope labeling combined with advanced purification strategies can significantly improve NATOG detection. Recent methodologies have employed N,N-dimethyl ethylenediamine (DMED) and its deuterated counterpart (DMED-d6) to label carboxylic acids through an amidation reaction [5]. This approach specifically targets the glucuronic acid moiety of NATOG, creating a characteristic mass difference (Δm/z 6.037 Da) between light- and heavy-labeled metabolites that facilitates confident identification [5].

The dual-filtering strategy first extracts carboxyl-containing compounds based on the mass difference between DMED-d0 and DMED-d6 tags, then identifies glucuronides using diagnostic fragment ions (m/z 247.1294/253.1665 and 229.1188/235.1559 for d0/d6-labeled glucuronides) in MS/MS spectra [5]. This method demonstrates 3- to 55-fold improvement in detection limits compared to underivatized analysis, with the greatest enhancement observed for mono-glucuronidated compounds [5]. While this sophisticated approach may be unnecessary for routine NATOG quantification, it provides valuable confirmatory capability in research settings where absolute certainty in metabolite identification is required.

Data Analysis and Method Validation

Calibration Curves and Quantification

The quantification of NATOG relies on linear regression models applied to calibration curves constructed from spiked standards. Most published methods utilize a log-log transformation of the data to achieve acceptable linearity across the analytical range [2]. The standard curve typically spans concentrations from 1-100 μM, prepared in pooled human urine or 25-fold diluted urine to match the sample matrix [3]. The deuterated internal standard D3-NATOG is added to all samples, calibrators, and quality controls at a fixed concentration to correct for variations in sample preparation and instrument response [1] [4].

For data processing, the peak area ratio of NATOG to the internal standard is calculated for each sample and compared to the calibration curve to determine the concentration. Modern LC-MS/MS software platforms typically automate this process, but manual verification of integration parameters is recommended to ensure accuracy, particularly for samples with potentially interfering matrix components. The creatinine concentration in each urine sample should also be determined to normalize NATOG values for urine dilution, though this correction is not always implemented in published studies [4].

Quality Control Procedures

Comprehensive quality control protocols are essential for generating reliable NATOG data. The following procedures should be implemented:

  • Batch Validation: Each analytical batch should include a calibration curve, at least three levels of quality control samples (low, medium, and high), and a blank sample to monitor for carryover [2] [3].

  • Acceptance Criteria: Batch results should be accepted only when at least 67% of quality control samples fall within 15% of their nominal concentrations, following FDA bioanalytical method validation guidelines [2].

  • Stability Assessment: NATOG stability should be verified under various storage conditions, including bench-top stability (24 hours), processed sample stability in the autosampler (24 hours), and freeze-thaw stability (at least 3 cycles) [2].

Table 3: Analytical Performance Characteristics of NATOG Quantification Methods

Performance Measure LC-MS/MS LC-Fluorescence
Limit of Detection (LOD) Not formally reported Not formally reported
Limit of Quantification (LOQ) 0.7-1.0 μM [2] [3] 1.0 μM [2]
Linear Range 1-100 μM [3] Not fully characterized
Precision (CV%) <15% [2] Not formally reported
Accuracy (%) 85-115% [2] Not formally reported
Carryover <20% of LLOQ [2] Not reported
Stability >24 hours at room temperature [2] Presumed similar to LC-MS/MS

Applications and Limitations

Diagnostic Performance and Interpretation

The application of NATOG quantification in onchocerciasis diagnosis has yielded variable performance characteristics across different epidemiological settings. In initial studies, a threshold of 13 μM was proposed to distinguish between infected and non-infected individuals, demonstrating high specificity (95.9%) but limited sensitivity (15.9%) in some populations [3]. Subsequent research has confirmed that NATOG concentrations show a positive correlation with microfilarial density, suggesting its potential utility as a marker for infection intensity [3] [4]. Importantly, elevated NATOG levels appear to be specific to O. volvulus infection compared to other filarial nematodes such as Loa loa and Mansonella perstans, though some overlap in concentrations has been observed [1] [4].

The interpretation of NATOG levels must consider the clinical and epidemiological context. In treatment-monitoring applications, NATOG concentrations have been shown to decrease following administration of anti-filarial medications such as ivermectin and doxycycline [1]. However, the biomarker's utility appears limited in individuals with low microfilarial densities or amicrofilaridermic infections, with one study reporting that only 5% of nodule-positive individuals with no or low microfilarial loads showed NATOG levels >10 μM [2]. This limitation underscores the importance of using NATOG as part of a broader diagnostic strategy rather than as a standalone test, particularly in areas approaching elimination where infection intensities are typically low.

Methodological Limitations and Considerations

Several important methodological limitations must be considered when implementing NATOG quantification:

  • Matrix Effects: Despite the use of a deuterated internal standard, urine matrix components can potentially suppress or enhance ionization in LC-MS/MS analysis [2]. This can be mitigated through careful method development and the use of matrix-matched calibrators.

  • Potential Interferences: While NATOG is generally well-resolved chromatographically, structurally similar glucuronidated metabolites could potentially interfere, particularly in LC-fluorescence methods [2].

  • Instrumentation Requirements: The gold-standard LC-MS/MS approach requires sophisticated instrumentation and technical expertise that may not be available in all settings [2].

  • Biological Variability: NATOG excretion may vary based on individual metabolic differences, diet, and medication use, though these factors have not been comprehensively studied [3] [4].

The following diagram illustrates the metabolic pathway of NATOG formation and its relationship to O. volvulus infection:

pathway O. volvulus Infection O. volvulus Infection Tyramine Production (Parasite) Tyramine Production (Parasite) O. volvulus Infection->Tyramine Production (Parasite) N-acetylation (Parasite) N-acetylation (Parasite) Tyramine Production (Parasite)->N-acetylation (Parasite) This compound Secretion This compound Secretion N-acetylation (Parasite)->this compound Secretion Glucuronidation (Host UGTs) Glucuronidation (Host UGTs) This compound Secretion->Glucuronidation (Host UGTs) NATOG Formation NATOG Formation Glucuronidation (Host UGTs)->NATOG Formation Renal Excretion Renal Excretion NATOG Formation->Renal Excretion Detection in Urine Detection in Urine Renal Excretion->Detection in Urine Host UDP-glucuronosyltransferases Host UDP-glucuronosyltransferases Host UDP-glucuronosyltransferases->Glucuronidation (Host UGTs) Ivermectin/Doxycycline Treatment Ivermectin/Doxycycline Treatment Reduced Tyramine Production Reduced Tyramine Production Ivermectin/Doxycycline Treatment->Reduced Tyramine Production Decreased NATOG Levels Decreased NATOG Levels Reduced Tyramine Production->Decreased NATOG Levels

Conclusion

The quantification of this compound-O,β-glucuronide (NATOG) in human urine represents a promising non-invasive approach for detecting active Onchocerca volvulus infections. The LC-MS/MS methods described herein provide robust, sensitive, and specific analytical capabilities suitable for both research and potential clinical applications. While challenges remain in diagnostic interpretation, particularly in low-intensity infections, the standardized protocols presented in this document will facilitate method harmonization across laboratories and enable more direct comparison of research findings. As onchocerciasis elimination efforts intensify, NATOG quantification may play an increasingly important role in monitoring treatment efficacy and verifying transmission interruption, particularly when used as part of a multi-parameter diagnostic approach.

References

N-Acetyltyramine solid storage conditions -20°C

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: N-Acetyltyramine

This compound is a naturally occurring compound with identified biological activities relevant to drug discovery, primarily as a quorum-sensing inhibitor (QSI) and a chemosensitizing agent [1] [2]. The table below summarizes its key properties and activities.

Property / Activity Description
CAS Number 1202-66-0 [1] [3]
Molecular Formula C10H13NO2 [1] [3]
Molecular Weight 179.22 g/mol [1] [3]
Physical Form Solid, light yellow to brown [1] [4]
Primary Biological Activities Quorum-sensing inhibitor; Reverses drug resistance in P388/DOX leukemia cells [1] [2]
Recommended Storage -20°C, sealed and dry [1] [4]
Stability in Solution Solutions are unstable; prepare fresh immediately before use [2]

Stated Storage Conditions and Handling

Adherence to proper storage conditions is critical for maintaining the compound's integrity for research.

  • Solid Material Storage: The supplier MedChemExpress (MCE) recommends storing the powder at -20°C [1]. Similarly, Sigma-Aldrich lists a storage temperature of -20°C for their product [4]. Storing the compound sealed and dry under these conditions helps ensure long-term stability.
  • Solution Preparation and Stability: Prepared stock solutions are unstable [2]. It is strongly recommended to prepare fresh stock solutions immediately before use. If necessary, DMSO stock solutions can be stored for short periods at -80°C (6 months) or -20°C (1 month), but the stability over this time should be verified for your specific application [1].

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the reconstitution of solid this compound for use in in vitro assays.

  • Equilibration: Remove the solid this compound from -20°C storage and allow it to warm to room temperature in a desiccator to prevent moisture condensation.
  • Reconstitution:
    • Calculate the required mass to achieve your desired concentration. For a 100 mM stock solution in DMSO, dissolve 17.9 mg of solid this compound in 1 mL of anhydrous, molecular biology-grade DMSO [1].
    • Briefly vortex the mixture until the solid is completely dissolved.
  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials.
  • Storage: Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month [1]. However, using a freshly prepared solution is always preferred [2].
  • Working Solution Preparation: Dilute the stock solution into your assay medium (e.g., cell culture medium) immediately before use. Note that the final concentration of DMSO in cell-based assays should typically not exceed 0.1%.
Protocol 2: Assessing Chemosensitization in Resistant Leukemia Cells

This protocol is based on the referenced study that demonstrated this compound's ability to reverse doxorubicin resistance [1] [2].

Experimental Workflow:

G Start Culture Doxorubicin-resistant P388 murine leukemia cells A Pre-treat cells with This compound Start->A B Treat with Doxorubicin A->B C Incubate for determined period B->C D Assess Cell Viability (e.g., MTT assay) C->D E Calculate IC50 values for combination vs doxorubicin alone D->E

Key Steps and Parameters:

  • Cell Line: Doxorubicin-resistant P388 murine leukemia cells (P388/DOX) [1].
  • Treatment:
    • Experimental Group: Cells are pre-treated or co-treated with this compound, followed by exposure to doxorubicin.
    • Control Groups: Include cells treated with doxorubicin alone and this compound alone to establish baseline IC50 and assess compound toxicity.
  • Cytotoxicity Assay: After a suitable incubation period (e.g., 48-72 hours), cell viability is assessed using a standard assay like MTT or Alamar Blue.
  • Data Analysis: The IC50 value for doxorubicin in the presence of this compound is compared to that of doxorubicin alone. The referenced study found an IC50 of 0.13 μg/mL for the combination, compared to 0.48 μg/mL for doxorubicin alone, indicating a significant reversal of resistance [1].
Protocol 3: Detection and Analysis in Biological Samples

This protocol is adapted from a published method for quantifying this compound in complex biological samples, such as Drosophila melanogaster brains, using capillary electrophoresis [5]. This is useful for metabolism and pharmacokinetic studies.

Experimental Workflow:

G S1 Sample Preparation (Freeze-drying, homogenization) S2 Analyte Extraction in cold acid (e.g., 0.1 M HClO₄) S1->S2 S3 Centrifugation S2->S3 S4 Separation via Micellar Electrokinetic Chromatography (MEKC) S3->S4 S5 Detection with Electrochemical (EC) Detector S4->S5 S6 Quantification against authentic standards S5->S6

Key Steps and Parameters:

  • Sample Preparation: Tissues are rapidly frozen (e.g., in liquid nitrogen) and freeze-dried (lyophilized) to preserve labile compounds. The dried tissue is then homogenized.
  • Extraction: The homogenate is extracted with a cold acidic solution like 0.1 M perchloric acid (HClO₄) containing an internal standard to precipitate proteins and extract biogenic amines [5].
  • Separation: The extract is clarified by centrifugation and injected into a capillary electrophoresis system. Separation is achieved using a micellar electrokinetic chromatography (MEKC) buffer, typically 25 mM borate buffer (pH 9.5) containing 50 mM SDS and 2% 1-propanol [5].
  • Detection and Quantification: Analytes are detected using an electrochemical (EC) detector. This compound is quantified by comparing its peak area and migration time to those of an authentic standard run under identical conditions [5].

Critical Considerations for Researchers

  • Solution Stability is a Major Limitation: The instability of this compound in solution is a key challenge [2]. Always run a standard curve with a freshly prepared stock to ensure the accuracy of your dosing concentrations.
  • Quorum-Sensing Inhibition (QSI) Assays: While its QSI activity against C. violaceum ATCC 12472 is documented [1] [2], specific experimental protocols for this application were not detailed in the search results. Researchers would need to adapt standard QS inhibition assays (e.g., monitoring violacein inhibition) using the handling guidelines provided here.
  • Biological System Variability: The efficacy and optimal dosing of this compound may vary significantly depending on the cell line or bacterial strain used. Extensive dose-response and time-course experiments are necessary.

References

Solubility and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for N-Acetyltyramine to help in your experimental planning [1] [2].

Property Value / Condition
Molecular Formula C₁₀H₁₃NO₂ [1] [2]
Molecular Weight 179.22 g/mol [1] [2]
CAS Number 1202-66-0 [1] [2]
Solubility in DMSO ~100 mg/mL (or ~558 mM) [1]
Solubility in Water Very low / Poorly soluble [1]
Melting Point 134°C [1] (Other sources report 169°C [2])

Experimental Protocols

Preparation of Stock Solutions

1. In Vitro Stock Solution (100 mM in DMSO) [1] This high-concentration stock is suitable for cell-based assays.

  • Weigh: 1.79 mg of this compound.
  • Dissolve: Add 100 µL of anhydrous DMSO directly to the compound.
  • Mix: Vortex until a clear solution is obtained.
  • Store: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Stable at -20°C for 1 month or -80°C for 6 months [1].

2. Serial Dilution for Dose-Response Curves Prepare working concentrations from your DMSO stock.

  • Use culture medium to serially dilute the stock solution. Ensure the final DMSO concentration in cell culture does not exceed 0.1% (v/v) to maintain cell viability.
  • For a 10 µM final concentration in a 1 mL well, add 1 µL of the 10 mM intermediate dilution to 999 µL of medium.
Preparation of In Vivo Formulations

For animal studies, DMSO stock solutions must be diluted with appropriate vehicles to ensure tolerability. Below are two validated formulations [1]:

Injection Formulation 1 (for IP/IV/IM/SC)

  • Formula: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
  • Protocol:
    • Start with 100 µL of DMSO stock solution.
    • Add 50 µL of Tween 80 and mix thoroughly.
    • Add 850 µL of saline (0.9% NaCl) and mix until clear.

Injection Formulation 2 (Alternative)

  • Formula: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (v/v/v/v)
  • Protocol:
    • Start with 100 µL of DMSO stock solution.
    • Add 400 µL of PEG300 and mix.
    • Add 50 µL of Tween 80 and mix.
    • Finally, add 450 µL of saline and mix to obtain a clear solution.

> Critical Note: Always prepare in vivo formulations fresh on the day of use. Before administering, confirm the solution is clear and free of precipitate [1] [3].

Biological Activity & Mechanism

This compound is a bacterial metabolite with two primary, potentially interconnected, biological activities:

  • Quorum Sensing Inhibition (QSI): It acts as a quorum sensing inhibitor produced by Vibrio alginolyticus M3-10. It can inhibit QS in reporter strains like C. violaceum ATCC 12472, potentially disrupting bacterial communication and virulence [1] [3].
  • Drug Resistance Reversal: In doxorubicin-resistant P388 murine leukemia cells, this compound has been shown to reverse drug resistance. When combined with doxorubicin, it reduced the IC50 value to 0.13 μg/mL, compared to 0.48 μg/mL for doxorubicin alone, indicating a synergistic effect [1].

The relationship between its QSI activity and its ability to reverse drug resistance in cancer cells is an area of ongoing research. The diagram below illustrates this compound's dual functionality and its associated experimental contexts.

G NAT This compound (NAT) QSI Quorum Sensing Inhibition (QSI) NAT->QSI ChemoRev Chemoresistance Reversal NAT->ChemoRev Bacterial Bacterial Co-culture QSI->Bacterial Reduced Virulence Reduced Virulence Phenotype QSI->Reduced Virulence P388 Leukemia Cells Resistant P388 Murine Leukemia Cells ChemoRev->P388 Leukemia Cells Synergy with Doxorubicin Synergy with Doxorubicin ChemoRev->Synergy with Doxorubicin

Key Workflow for Quorum Sensing Assay

A standard workflow for evaluating the quorum sensing inhibition (QSI) activity of this compound is outlined below. This provides a logical sequence of steps, from compound preparation to data analysis.

G Start 1. Prepare NAT Stock (100 mg/mL in DMSO) A 2. Dilute in Medium (Create concentration series) Start->A B 3. Inoculate Reporter Strain (e.g., C. violaceum ATCC 12472) A->B C 4. Co-incubate (NAT + Bacteria) B->C D 5. Measure Output (e.g., Violacein Pigment) C->D E 6. Analyze Data (Determine % Inhibition) D->E

Critical Notes for Researchers

  • Purity and Storage: For research use only. The product is typically provided with ≥95% purity [2]. Store the powder at -20°C, sealed and dry [1] [2].
  • Solution Stability: DMSO stock solutions are stable for months at -80°C, but repeated freezing and thawing should be avoided. For in vivo use, always prepare fresh solutions [1] [3].
  • Vehicle Control: When performing in vitro experiments, always include a vehicle control (e.g., DMSO at the same final concentration as your test groups) to account for any solvent effects on cells.
  • Safety: Observe standard laboratory safety procedures. The compound has a reported LD50 of >500 mg/kg (intravenous) in mice [2].

References

Application Notes: Electropolymerized Phenolic Sensor Films

Author: Smolecule Technical Support Team. Date: February 2026

Electropolymerized films made from phenolic compounds like tyramine are a powerful tool for creating robust and selective electrochemical sensors and biosensors [1]. These films are particularly valued for their insulating properties, which can lead to low capacitive currents and well-defined voltammetric peaks for target analytes [1].

Core Principle and Mechanism: The process begins with the electrochemical oxidation of the phenolic monomer on a conductor surface. This creates phenoxyl radicals that undergo coupling reactions, forming a thin, adherent polymer film [1]. This film can act as a selective barrier or be engineered into a Molecularly Imprinted Polymer (MIP). An eMIP is created by electropolymerizing the monomer in the presence of a target analyte (the "template"). After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and functional groups to the target molecule. These cavities enable highly selective recognition upon re-exposure [2] [3].

The table below summarizes key performance data from relevant studies on tyramine and dopamine sensors for reference:

Table 1: Analytical Performance of Select Electropolymerized Film-Based Sensors

Target Analyte Polymer/Material System Electrode Linear Dynamic Range Limit of Detection (LOD) Selectivity Notes

| Tyramine [2] | Molecularly Imprinted Polymer (MIP) | Not specified | 290 µM to 2.64 mM | 159 µM (DPV) 168 µM (EIS) | High selectivity against glucose, urea, creatinine | | Dopamine [4] | Polypyrrole/Molybdenum Oxide (MoO₃) | ITO | Not specified | 2.2 nM (SWV) | Effective in human serum samples |

Detailed Experimental Protocols

The following protocols detail the key steps for fabricating and characterizing an electropolymerized sensor film. The workflow for this process is illustrated in the diagram below.

Sensor Fabrication Workflow Start Start: Prepare Electrode (Cleaning/Polishing) Step1 1. Monomer Solution Preparation Start->Step1 Step2 2. Electropolymerization (CV, CP, or Potentiostatic) Step1->Step2 Step3 3. Template Removal (For MIPs) Step2->Step3 Step4 4. Electrochemical Characterization (CV, EIS in Redox Probe) Step3->Step4 Step5 5. Analytical Performance Calibration and Validation Step4->Step5

Protocol 1: Electrode Preparation and Electropolymerization

This protocol covers the foundational steps for modifying an electrode surface with a polymeric film, which can be adapted for non-imprinted films or as the first step in MIP creation.

  • Electrode Pretreatment:

    • For glassy carbon electrodes (GCE), polish the surface sequentially with alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a microcloth pad. Rinse thoroughly with deionized water between each step and after the final polish [1].
    • Sonicate the electrode in distilled water and then ethanol for 2-5 minutes each to remove any adsorbed particles.
    • Electrochemically clean the electrode by performing cyclic voltammetry (CV) in a clean supporting electrolyte (e.g., 0.1 M H₂SO₄ or 0.1 M NaOH) within a suitable potential window until a stable CV profile is obtained [4].
  • Preparation of Electropolymerization Solution:

    • Dissolve the phenolic monomer (e.g., tyramine, N-acetyltyramine) at a concentration of 1-10 mM in an appropriate electrolyte solution [1].
    • For MIP fabrication, add the template molecule (the target analyte) at a concentration equimolar or slightly lower than the monomer.
    • A common supporting electrolyte is 0.1 M NaOH, as the basic medium facilitates the formation of phenolate ions, making oxidation easier [1]. The exact solvent and pH should be optimized for the specific monomer.
  • Electropolymerization Process:

    • Place the cleaned working electrode, a counter electrode (e.g., Pt wire), and a reference electrode (e.g., Ag/AgCl) into the monomer solution.
    • The most common method is Potentiodynamic (CV) Electropolymerization:
      • Set the potentiostat to run CV.
      • Define a potential window that encompasses the oxidation peak of the monomer. For many phenols, this is between 0.0 V and +1.0 V (vs. Ag/AgCl), but this must be determined experimentally [1] [4].
      • Set a scan rate of 50-100 mV/s.
      • Run for a 10-20 cycles. The growth of the polymer film is often observable by a decrease in the oxidation current with successive cycles [1].
    • Alternatively, Constant Potential (CP) Electropolymerization can be used. This method has been shown to produce MIPs with more stable analyte adsorption and can be preferable for certain applications [5].
Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor

This protocol builds on the previous one, adding the critical steps for creating a selective recognition layer.

  • Film Formation with Template: Follow Protocol 1, ensuring the template molecule is present in the polymerization solution. The polymer forms around the template, creating specific cavities.

  • Template Removal:

    • After electropolymerization, gently rinse the modified electrode with a mild solvent (e.g., deionized water or ethanol) to remove loosely adsorbed template.
    • To extract the template from the cavities, immerse the electrode in a suitable washing solution. This is often a mixture of a solvent and acid, such as methanol:acetic acid (9:1, v/v). Gently agitate for 10-15 minutes.
    • Repeat the washing process several times with a cleaner solvent to ensure complete removal of the template. The effectiveness of removal can be verified by running a CV or EIS scan in a redox probe; a successful removal typically results in a significant increase in electron transfer resistance [2].
  • Characterization of the eMIP Film:

    • Use electrochemical techniques to confirm the successful creation of the MIP.
    • Electrochemical Impedance Spectroscopy (EIS): Measure the charge transfer resistance (Rₑₜ) of the MIP-modified electrode in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻. Compare the Rₑₜ of the MIP film after template removal to a non-imprinted polymer (NIP) film. A higher Rₑₜ for the MIP indicates successful template removal and cavity formation [2].
    • Cyclic Voltammetry (CV): Similarly, a decrease in the peak current of the redox probe after polymerization and a subsequent increase after template removal can be observed [2].
Protocol 3: Sensor Calibration and Analytical Validation

This protocol describes how to evaluate the performance of the newly fabricated sensor.

  • Calibration:

    • Prepare a series of standard solutions with known concentrations of the target analyte.
    • Immerse the sensor in each standard solution and record the electrochemical signal. Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are highly sensitive techniques ideal for quantification [2] [4]. Alternatively, EIS can be used.
    • Plot the sensor's response (e.g., peak current for DPV, or Rₑₜ for EIS) against the analyte concentration.
    • Perform linear regression to obtain the calibration curve, dynamic linear range, and limit of detection (LOD), typically defined as 3× the standard deviation of the blank signal divided by the slope of the calibration curve.
  • Selectivity and Interference Testing:

    • To demonstrate the selectivity of the MIP sensor, test its response against potential interfering compounds that are structurally similar or commonly found in the sample matrix.
    • Compare the response of the MIP sensor to that of an NIP sensor. A high Imprinting Factor (IF = Response_MIP / Response_NIP) indicates excellent selectivity [2]. For the tyramine MIP sensor, an IF of 5.6 was reported against common interferences [2].

Critical Factors for Success

  • Monomer and Template Ratio: The molar ratio of functional monomer to template is crucial for creating high-affinity binding sites in MIPs. This often requires optimization.
  • Polymerization Conditions: The number of CV cycles, applied potential, and monomer concentration directly control the thickness of the polymer film, which affects sensor sensitivity, response time, and selectivity [1].
  • Green Chemistry Principles: Electropolymerization is recognized as a green synthesis method. It uses minimal solvents, is energy-efficient, and reduces waste compared to traditional chemical polymerization, aligning with sustainable practices in sensor development [3].

Conclusion

Electropolymerization of phenolic compounds like tyramine provides a versatile and robust platform for developing advanced electrochemical sensors. By following these detailed protocols for electrode modification, MIP fabrication, and sensor validation, researchers can create highly selective and sensitive analytical devices. While the specific performance of a poly(this compound) film awaits experimental data, the established frameworks for tyramine and related phenolics provide a solid and directly applicable foundation for its development and application in drug development and diagnostic research.

References

N-Acetyltyramine as a Quorum Sensing Inhibitor: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyltyramine is a quorum-sensing inhibitor (QSI) compound first identified and isolated from a marine bacterial strain, Vibrio alginolyticus M3-10, which was part of the microbiota of sea anemones and holothurians [1]. In the initial screening of 827 bacterial strains, the M3-10 strain was selected for its high QSI activity [1]. Bioassay-guided fractionation of its fermentation broth, followed by LC–MS and NMR analyses, revealed that the active QSI compounds were tyramine and its derivative, this compound [1] [2].

Quorum sensing (QS) is a cell-density-dependent communication system that bacteria use to coordinate the expression of virulence genes. QS inhibition has emerged as a promising anti-virulence strategy because it attenuates bacterial pathogenicity without exerting strong selective pressure for resistance, as the targeted genes are generally not essential for survival [1] [3]. This compound functions by inhibiting the detection of AHL (N-Acylhomoserine lactone) signal molecules, thereby disrupting this communication [1].

Summary of Quantitative Assay Data

The table below summarizes the key experimental findings for this compound from the referenced study.

Assay Type Biosensor/Pathogen Strain Key Finding Concentration/Details
Violacein Inhibition [1] Chromobacterium violaceum ATCC 12472 Inhibition of purple pigment production Cell pellet extract of strain M3-10 (0.8 mg/mL) showed significant inhibition [1].
Virulence Factor Inhibition [1] Pseudomonas aeruginosa PAO1 Significant inhibition of pyoverdine production, swarming motility, and twitching motility Cell pellet extract of strain M3-10 (0.8 mg/mL); bacterial growth was unaffected [1].
Cytotoxicity Assay [2] Doxorubicin-resistant P388 murine leukemia cells Reversed resistance to Doxorubicin IC50 of Doxorubicin alone: 0.48 µg/mL; with this compound: 0.13 µg/mL [2].

Detailed Experimental Protocols

The following protocols are adapted from the methodologies used to characterize this compound and other QSIs.

Protocol 1: Screening for QSI Activity using C. violaceum ATCC 12472

This assay is a standard primary screen for anti-QS activity against AHL-mediated QS.

  • Biosensor Preparation: Inoculate C. violaceum ATCC 12472 in Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking [1].
  • Sample Preparation: Dissolve the test compound (this compound) in a suitable solvent like DMSO or methanol. Prepare a solution of the compound at the desired test concentration [1] [4].
  • Assay Setup:
    • Liquid Culture Method: Add the test compound to fresh LB broth in a microtiter plate at the final desired concentration (e.g., 0.8 mg/mL for crude extracts). Inoculate with a 1% (v/v) culture of C. violaceum [1].
    • Agar Plate Diffusion Method: Incorporate 1% of an overnight C. violaceum culture into molten soft agar (e.g., 0.6-0.8% agar) and pour it onto a fresh LB agar plate. Once solidified, create wells and load them with the test compound [1] [4].
  • Incubation: Incubate the plates or microtiter plates at 30°C for 24-48 hours [1].
  • Data Analysis:
    • For the liquid culture, after incubation, centrifuge the culture to pellet the insoluble violacein. Resuspend the pellet in DMSO, vortex vigorously, recentrifuge, and measure the absorbance of the supernatant at 585 nm [1] [4]. A reduction in absorbance indicates QSI activity.
    • For the agar plate method, measure the zone of violacein inhibition (a colorless halo) around the well [1].
Protocol 2: Assessing Virulence Factor Inhibition in P. aeruginosa PAO1

This protocol evaluates the effect of this compound on QS-regulated virulence factors in a major opportunistic pathogen.

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in a suitable medium like LB or Tryptic Soy Broth (TSB) at 37°C with shaking [1] [4].
  • Treatment: Inoculate fresh medium with the overnight culture and add a sub-inhibitory concentration of this compound (a concentration that does not affect bacterial growth, as confirmed by CFU counts). A control should be set up with the solvent only [1] [5].
  • Specific Virulence Factor Assays:
    • Pyocyanin Quantification: After 24-48 hours of incubation, extract pyocyanin from the culture supernatant with chloroform and then re-extract into 0.2 N HCl. Measure the absorbance of the pink solution at 520 nm. Express production as a percentage of the control [5] [4].
    • Pyoverdine Quantification: Measure the fluorescence of the culture supernatant directly at an excitation of 400 nm and an emission of 460 nm. Express production as a percentage of the control [1] [5].
    • Motility Assays:
      • Swarming Motility: Inoculate the center of a semi-solid agar plate (e.g., 0.5-0.8% agar) with bacteria and incubate. After incubation, measure the diameter of the bacterial migration zone [1] [5].
      • Twitching Motility: Stab-inoculate a bacteria-loaded toothpick through a solid agar plate to the bottom of the petri dish. After incubation, stain the adherent cells at the interface with crystal violet and measure the diameter of the stained zone [1].
Protocol 3: Molecular Docking Analysis with LasR and RhlR Proteins

This in silico protocol helps predict the interaction between this compound and QS receptor proteins.

  • Protein Preparation:
    • Retrieve the 3D crystal structure of the target QS receptor (e.g., LasR of P. aeruginosa, PDB ID: 2UV0) from the RCSB Protein Data Bank [5].
    • For proteins without a crystallized structure (e.g., RhlR), perform homology modeling using a server like SWISS-MODEL, with a suitable template (e.g., E. coli SdiA protein, PDB ID: 4Y15) [5].
    • Validate the predicted model using tools like Ramachandran plot, Verify3D, and ERRAT on the SAVES server [5].
  • Ligand Preparation: Obtain or draw the 3D structure of this compound. Assign proper bond orders and energy-minimize the structure.
  • Molecular Docking: Perform docking simulations between the protein and this compound using docking software. For comparison, also dock the native AHL signals (3-oxo-C12-HSL for LasR and C4-HSL for RhlR) [5].
  • Analysis: Analyze the docking poses to determine the binding affinity (e.g., calculated binding energy) and the specific amino acids involved in the interaction. A similar binding mode to the native AHL suggests a competitive inhibitory mechanism [5].

Experimental Workflow & Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of this compound.

Diagram 1: this compound Inhibits P. aeruginosa Quorum Sensing

G This compound Inhibits P. aeruginosa Quorum Sensing LasI LasI Synthase OdDHL 3-oxo-C12-HSL LasI->OdDHL Produces LasR LasR Receptor OdDHL->LasR Binds to Virulence Virulence Gene Expression (e.g., pyocyanin, elastase, biofilm) LasR->Virulence Activates RhlI RhlI Synthase BHL C4-HSL RhlI->BHL Produces RhlR RhlR Receptor BHL->RhlR Binds to RhlR->Virulence Activates NAcTyr This compound NAcTyr->LasR Inhibits NAcTyr->RhlR Inhibits

Diagram 2: QSI Activity Assay Workflow

G QSI Activity Assay Workflow Start Screen with C. violaceum for violacein inhibition Confirm Confirm no growth inhibition (CFU count) Start->Confirm PA Test vs. P. aeruginosa PAO1 virulence factors Confirm->PA Pyocyanin Pyocyanin Assay PA->Pyocyanin Motility Motility Assays PA->Motility Pyoverdine Pyoverdine Assay PA->Pyoverdine Docking In silico Molecular Docking Analysis PA->Docking

Conclusion

This compound represents a promising natural QSI compound with demonstrated efficacy in attenuating virulence in model pathogens like P. aeruginosa without affecting bacterial growth. The protocols outlined provide a framework for researchers to validate and further investigate its anti-virulence properties. The combination of in vitro phenotypic assays and in silico molecular docking offers a comprehensive approach to characterizing QSIs. Future work should focus on purifying the compound for dose-response studies, exploring its efficacy in biofilm models, and evaluating its activity in combination with conventional antibiotics.

Reference List

  • PMC (2019). A Quorum-Sensing Inhibitor Strain of Vibrio alginolyticus ... Marine Drugs. [Link]
  • PMC (2025). Anti-QS Strategies Against Pseudomonas aeruginosa Infections. Microorganisms. [Link]
  • PMC (2023). N-acetylcysteine (NAC) attenuates quorum sensing regulated ... Heliyon. [Link]
  • PMC (2020). Inhibition of quorum sensing–associated virulence factors ... Brazilian Journal of Microbiology. [Link]

References

Comprehensive Application Notes and Protocols: Anti-Adipogenic Activity of N-Acetyltyramine in 3T3-L1 Adipocyte Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acetyltyramine and Obesity Research

This compound is a biologically active compound recently isolated from termite-associated Streptomyces sp. M45 that demonstrates significant potential as a novel therapeutic agent for managing obesity and related metabolic disorders. The global obesity pandemic continues to present formidable health challenges, driving urgent need for novel small-molecule modulators that can safely and effectively regulate adipogenesis—the process by which precursor cells differentiate into mature lipid-storing adipocytes. With obesity serving as a significant risk factor for numerous life-threatening conditions including type 2 diabetes, cardiovascular disease, and certain cancers, the discovery of compounds capable of modulating adipose tissue development represents a crucial frontier in metabolic disease therapeutics.

The 3T3-L1 murine preadipocyte cell line has emerged as the gold standard in vitro model for studying adipogenesis and screening potential anti-obesity compounds. This well-characterized system reliably mimics the molecular and cellular events occurring during fat cell differentiation, providing researchers with a robust platform for investigating mechanisms of action and efficacy of candidate molecules. Through comprehensive analysis of the adipogenic differentiation process and the transcriptional cascade that governs it, scientists can identify compounds that selectively target key regulatory checkpoints without inducing undesirable cytotoxic effects. The recent discovery of this compound's anti-adipogenic properties through systematic screening of natural products highlights the continued value of exploring biological diversity for therapeutic lead compounds, particularly from underinvestigated sources such as insect-associated actinomycetes [1].

Experimental Evidence of this compound's Anti-Adipogenic Effects

Isolation and Chemical Characterization

In a comprehensive investigation of termite-associated Streptomyces sp. M45, researchers isolated and structurally characterized six metabolites, including This compound (compound 2 in the study). The isolation process employed sophisticated chromatographic techniques, while structural elucidation was achieved through comprehensive analysis of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) data. This rigorous approach ensured accurate identification of the compound and confirmed its molecular structure. The study notably also fully characterized a previously poorly described anthranilic acid derivative (2-acetamido-3-hydroxybenzoic acid), demonstrating the thoroughness of the analytical methodology employed. The successful identification of this compound from this unique source highlights the potential of exploring unconventional ecological niches for discovering bioactive compounds with therapeutic potential [1].

Anti-Adipogenic Activity Assessment

The anti-adipogenic potential of all six isolated compounds was systematically evaluated using the well-established 3T3-L1 adipocyte differentiation model. Among these, This compound demonstrated significant inhibition of adipocyte differentiation without impairing cell viability, indicating its specific action on the differentiation process rather than general cytotoxicity. This specificity is crucial for therapeutic applications, as it suggests a lower risk of adverse effects. The assessment of anti-adipogenic activity involved quantifying lipid accumulation through established staining techniques and evaluating the expression of key adipogenic transcription factors and markers, including C/EBPα, C/EBPβ, and SREBP2. The compound's ability to modulate these critical regulators of adipogenesis underscores its potential as a targeted intervention for managing excessive adipose tissue accumulation [1].

Table 1: Experimental Results of this compound's Effects on Adipogenic Markers in 3T3-L1 Cells

Parameter Measured Effect of this compound Biological Significance
Lipid accumulation Significant inhibition Reduces intracellular lipid storage
Cell viability No impairment Indicates specificity for differentiation process
C/EBPα expression Downregulated Affects master regulator of adipogenesis
C/EBPβ expression Downregulated Impacts early adipogenic trigger
SREBP2 expression Downregulated Modulates cholesterol/lipid homeostasis
FASN expression Downregulated Reduces de novo lipogenesis
UCP2 expression Downregulated Alters mitochondrial function in adipocytes
Leptin expression Downregulated Affects adipokine secretion profile
Gene Expression Profiling

Mechanistic investigations revealed that this compound exerts its anti-adipogenic effects primarily through downregulation of key adipogenic genes. Transcriptional analysis demonstrated significantly reduced expression of C/EBPα, SREBP2, FASN, UCP2, and leptin in treated cells compared to controls. These findings substantiate its potential as a modulator of obesity-related pathways in 3T3-L1 adipocytes. The coordinated downregulation of this suite of genes indicates that this compound intervenes at multiple points in the adipogenic program, potentially targeting upstream regulators that coordinate this genetic network. The reduction in leptin expression is particularly interesting, as this adipokine not only regulates satiety but also participates in feedback loops that reinforce adipocyte differentiation and metabolic function. This comprehensive transcriptional impact suggests that this compound may target a fundamental regulator of the adipogenic process rather than merely affecting peripheral components of the differentiation cascade [1].

Molecular Mechanisms of Adipogenesis and this compound Intervention

Transcriptional Regulation of Adipogenesis

The process of adipogenesis is governed by a complex transcriptional cascade that coordinates the expression of hundreds of genes responsible for converting fibroblastic preadipocytes into lipid-laden adipocytes. At the core of this regulatory hierarchy are two families of transcription factors: the CCAAT/enhancer-binding proteins (C/EBPs) and the peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. The adipogenic program initiates with the sequential expression of C/EBPβ and C/EBPδ, which in turn activate the expression of PPARγ and C/EBPα. These two master regulators then engage in a positive feedback loop that maintains each other's expression while activating downstream targets that execute the mature adipocyte phenotype, including genes involved in lipid uptake, lipogenesis, and insulin sensitivity. This transcriptional circuitry ensures a committed and irreversible differentiation process, making its early stages particularly attractive for therapeutic intervention [2] [3].

The critical importance of PPARγ in adipogenesis is demonstrated by the fact that PPARγ-deficient cells are completely unable to differentiate into adipocytes, even in the presence of C/EBPα. Conversely, PPARγ can promote adipogenesis in C/EBPα-deficient cells, though the resulting adipocytes exhibit morphological and functional abnormalities. This established PPARγ as the master regulator of adipogenesis, with C/EBPα playing a crucial but secondary reinforcing role. Additional transcription factors including SREBPs (sterol regulatory element-binding proteins) further refine the adipogenic program by modulating lipid metabolism and cholesterol homeostasis. The integrated activity of these transcriptional regulators ensures the proper execution of the adipogenic program, making them prime targets for compounds designed to modulate adipose tissue development [3].

This compound's Mechanism of Action

Based on the experimental evidence, this compound appears to intervene in the adipogenic cascade by targeting early transcriptional events that setup the entire differentiation program. The observed downregulation of C/EBPβ, C/EBPα, and SREBP2 suggests that the compound may disrupt the initial waves of transcription factor expression that commit cells to the adipogenic lineage. Without proper activation of these early regulators, the subsequent expression of PPARγ and the reinforcement of C/EBPα expression are compromised, ultimately preventing the establishment of the mature adipocyte phenotype. This upstream intervention strategy potentially makes this compound more effective than compounds that target later aspects of adipogenesis, as it prevents the initiation of the entire differentiation program rather than attempting to counteract established regulatory loops [1].

The impact of this compound on leptin expression is particularly noteworthy from a therapeutic perspective. Leptin, an adipokine predominantly secreted by adipose tissue, not only regulates energy balance through central nervous system effects but also participates in paracrine and autocrine signaling within adipose tissue that reinforces adipocyte differentiation and metabolic function. By reducing leptin expression, this compound may disrupt these local feedback mechanisms that normally stabilize the mature adipocyte state. Additionally, the downregulation of FASN (fatty acid synthase) indicates impaired de novo lipogenesis, while reduced UCP2 (uncoupling protein 2) expression suggests alterations in mitochondrial function that may further compromise the metabolic reprogramming necessary for mature adipocyte function. This multi-target impact demonstrates the compound's ability to disrupt adipogenesis at both regulatory and functional levels [1].

G Preadipocyte 3T3-L1 Preadipocyte IBMX IBMX (cAMP elevation) Preadipocyte->IBMX DEX Dexamethasone (Glucocorticoid) Preadipocyte->DEX Insulin Insulin (PI3K/Akt signaling) Preadipocyte->Insulin CEBPB C/EBPβ IBMX->CEBPB CEBPD C/EBPδ IBMX->CEBPD DEX->CEBPB DEX->CEBPD Insulin->CEBPB Insulin->CEBPD PPARG PPARγ CEBPB->PPARG CEBPA C/EBPα CEBPB->CEBPA CEBPD->PPARG PPARG->CEBPA cross-regulation FABP4 FABP4 PPARG->FABP4 Adiponectin Adiponectin PPARG->Adiponectin Leptin Leptin PPARG->Leptin FASN FASN PPARG->FASN SREBP2 SREBP2 PPARG->SREBP2 CEBPA->PPARG cross-regulation CEBPA->FABP4 CEBPA->Adiponectin CEBPA->Leptin CEBPA->FASN CEBPA->SREBP2 MatureAdipocyte Mature Adipocyte (Lipid accumulation) FABP4->MatureAdipocyte Adiponectin->MatureAdipocyte Leptin->MatureAdipocyte FASN->MatureAdipocyte SREBP2->MatureAdipocyte NAT This compound Inhibition NAT->CEBPB downregulates NAT->CEBPA downregulates NAT->Leptin downregulates NAT->FASN downregulates NAT->SREBP2 downregulates

Figure 1: Molecular Regulation of Adipogenesis and this compound Inhibition Points. This diagram illustrates the transcriptional cascade during 3T3-L1 adipocyte differentiation, highlighting the key regulatory checkpoints targeted by this compound. The compound demonstrates multi-level inhibition of critical adipogenic transcription factors and metabolic markers [1] [2] [3].

Detailed Experimental Protocol: 3T3-L1 Adipocyte Differentiation

Cell Culture and Maintenance

The 3T3-L1 murine fibroblast cell line requires careful maintenance to preserve its differentiation potential. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% newborn calf serum (NCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin in a humidified incubator at 37°C with 5% CO₂. For subculturing, cells at 70-80% confluence should be washed with phosphate-buffered saline (PBS) and detached using 0.25% trypsin-EDTA solution. It is crucial to avoid allowing cells to reach complete confluence before passaging, as this can reduce their differentiation capacity. For long-term storage, cells can be cryopreserved in complete growth medium containing 10% DMSO at liquid nitrogen temperatures. Proper cell culture practices are essential for maintaining the consistency and reliability of differentiation experiments, as passage number and culture conditions significantly impact adipogenic potential [4].

Adipogenic Differentiation Protocol

The standardized protocol for inducing adipogenic differentiation in 3T3-L1 cells involves a carefully timed sequence of media formulations that mimic the hormonal cues triggering adipogenesis in vivo:

  • Day -2: Seed 3T3-L1 cells in 6-well plates at a density of 3×10³ cells per cm² in standard growth medium. Allow cells to attach and proliferate until they reach approximately 70% confluence. Critical note: Exceeding 70% confluence before initiation of differentiation increases cell death after differentiation.

  • Day 0 (Initiation of Differentiation): Replace the standard growth medium with MDI induction medium consisting of DMEM supplemented with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin. This hormonal cocktail triggers the initiation of the adipogenic program through complementary signaling pathways.

  • Day 3: Remove the MDI induction medium and replace with insulin medium containing DMEM with 10% FBS and 10 μg/mL insulin to support progression through intermediate stages of differentiation.

  • Day 6: Replace the insulin medium with fresh DMEM supplemented with 10% FBS to maintain the differentiated state and support lipid accumulation.

  • Days 7-10: Cells should now display the characteristic morphology of mature adipocytes, with abundant cytoplasmic lipid droplets visible by light microscopy. Full differentiation is typically achieved by day 7-10, at which point cells can be used for experimental analyses [4].

Table 2: Composition of Differentiation Media for 3T3-L1 Adipogenesis

Medium Component MDI Induction Medium (Day 0) Insulin Medium (Day 3) Maintenance Medium (Day 6)
Base Medium DMEM DMEM DMEM
Serum Supplement 10% Fetal Bovine Serum (FBS) 10% Fetal Bovine Serum (FBS) 10% Fetal Bovine Serum (FBS)
IBMX 0.5 mM - -
Dexamethasone 1 μM - -
Insulin 10 μg/mL 10 μg/mL -
Key Function Initiates differentiation cascade Supports differentiation progression Maintains adipocyte phenotype
Preparation of Stock Solutions and Media

Proper preparation of stock solutions is essential for reproducible differentiation results:

  • IBMX stock solution (50 mM): Dissolve IBMX in DMSO to a final concentration of 50 mM. Aliquot and store at -20°C.
  • Dexamethasone stock solution (1 mM): Dissolve dexamethasone in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.
  • Insulin stock solution (1 mg/mL): Reconstitute lyophilized insulin according to manufacturer's instructions in sterile acidified water (pH 2-3) or specialized buffer. Store at 4°C for short-term use or at -20°C for long-term storage.

For media preparation, add the appropriate volumes of stock solutions to base DMEM with 10% FBS to achieve the final concentrations specified in Table 2. All media preparation should be performed under aseptic conditions in a tissue culture hood to maintain sterility. Fresh differentiation media should be prepared for each experiment, as the stability of components like IBMX and dexamethasone in aqueous solution is limited [4].

Protocol for Assessing Anti-Adipogenic Activity

Compound Treatment and Experimental Design

To evaluate the anti-adipogenic effects of this compound or other test compounds, researchers should establish a systematic treatment protocol:

  • Test compound preparation: Prepare a stock solution of this compound in DMSO or appropriate solvent. Determine the maximum non-cytotoxic concentration through preliminary viability assays (e.g., MTT assay). Include appropriate vehicle controls in all experiments.

  • Treatment timing: For assessment of effects on different adipogenic stages, apply the test compound at specific time windows:

    • Early stage treatment: Add compound with MDI induction medium (day 0) to target initiation events
    • Middle stage treatment: Add compound with insulin medium (day 3) to target intermediate differentiation
    • Late stage treatment: Add compound during maintenance phase (day 6) to target terminal differentiation
  • Dose-response analysis: Include a range of concentrations (typically 3-5 logarithmic dilutions) to establish potency and assess dose-dependent effects. Each condition should have appropriate replicates (minimum n=3) to ensure statistical robustness.

  • Control groups: Each experiment must include:

    • Undifferentiated control: Cells maintained in standard growth medium without differentiation inducers
    • Differentiated control: Cells exposed to differentiation media without test compound
    • Vehicle control: Cells exposed to differentiation media with solvent only
    • Positive control: Cells treated with established anti-adipogenic compound (e.g., known PPARγ antagonist) [1] [4].
Assessment Methods and Analytical Techniques

Comprehensive evaluation of anti-adipogenic effects requires multiple complementary assessment methods:

  • Lipid accumulation quantification:

    • Oil Red O staining: Fix cells with 10% formalin for 1 hour, then stain with freshly prepared Oil Red O working solution (0.3% in 60% isopropanol) for 10-15 minutes. Wash extensively with water to remove unbound dye.
    • Lipid quantification: Elute bound Oil Red O with 100% isopropanol and measure absorbance at 520 nm, or directly quantify stained lipid droplets through image analysis software.
    • Alternative methods: Nile red fluorescence staining provides higher sensitivity for quantitative measurements.
  • Gene expression analysis:

    • RNA isolation: Extract total RNA using commercial kits at specific differentiation timepoints (typically days 0, 3, 7, and 10).
    • qRT-PCR: Perform quantitative reverse transcription PCR using primers for key adipogenic markers (PPARγ, C/EBPα, C/EBPβ, FABP4, adiponectin, FASN, SREBP2, leptin) and housekeeping genes (GAPDH, β-actin).
    • Data analysis: Calculate relative expression using the 2^(-ΔΔCt) method normalized to undifferentiated controls.
  • Protein expression analysis:

    • Western blotting: Extract proteins at specific timepoints, separate by SDS-PAGE, transfer to membranes, and probe with antibodies against adipogenic transcription factors (PPARγ, C/EBPα, C/EBPβ) and metabolic markers (FASN, FABP4, adiponectin).
    • Immunofluorescence: Visualize protein localization and expression in fixed cells using specific antibodies and fluorescence microscopy.
  • Morphological assessment:

    • Document changes in cell morphology and lipid droplet accumulation throughout differentiation using phase-contrast microscopy.
    • Quantify lipid droplet size, number, and distribution using image analysis software [1] [4] [2].

G Start 3T3-L1 Preadipocytes (70% confluence) Differentiation Induce Differentiation (MDI cocktail) Start->Differentiation Treatment This compound Treatment (Day 0-10, concentration range) Differentiation->Treatment Viability Cell Viability Assay (MTT/WST-1) Treatment->Viability Morphology Morphological Analysis (Lipid droplet formation) Treatment->Morphology Staining Lipid Staining (Oil Red O/Nile Red) Treatment->Staining Molecular Molecular Analysis (qPCR/Western Blot) Treatment->Molecular ViabilityResult Cytotoxicity Profile Viability->ViabilityResult EfficacyResult Anti-Adipogenic Efficacy Morphology->EfficacyResult Staining->EfficacyResult Mechanism Mechanistic Insights Molecular->Mechanism

Figure 2: Experimental Workflow for Assessing Anti-Adipogenic Activity. This diagram outlines the systematic approach for evaluating the effects of this compound on 3T3-L1 adipocyte differentiation, incorporating multiple complementary assessment methods to comprehensively characterize compound efficacy and mechanisms [1] [4].

Research Implications and Future Directions

The discovery of this compound's anti-adipogenic activity opens several promising avenues for obesity therapeutics development. As a natural product derived from an unusual biological source—termite-associated Streptomyces—this compound represents the potential of exploring ecological interactions for drug discovery. The specific downregulation of key adipogenic transcription factors without cytotoxic effects suggests a targeted mechanism that may offer advantages over broader metabolic inhibitors. Future research should focus on elucidating the precise molecular target of this compound, which appears to operate upstream in the adipogenic cascade based on its suppression of early transcription factors. Identification of this primary target would facilitate medicinal chemistry optimization to enhance potency and pharmacokinetic properties.

From a therapeutic perspective, the multi-factorial impact of this compound on both transcriptional regulators and metabolic markers suggests potential for addressing the complex pathophysiology of obesity. The simultaneous downregulation of C/EBP family members, SREBP2, and leptin indicates potential benefits beyond simply limiting adipose tissue expansion, possibly extending to improvements in systemic metabolism and insulin sensitivity. Future studies should investigate these broader metabolic effects in appropriate in vivo models of diet-induced obesity. Additionally, exploration of potential synergistic relationships with existing anti-obesity approaches could reveal combination therapies that maximize efficacy while minimizing side effects through dose reduction. The promising in vitro profile of this compound warrants comprehensive ADMET profiling and safety assessment to evaluate its potential for further drug development [1].

Conclusion

This compound represents a promising natural product-derived modulator of adipogenesis with demonstrated efficacy in the well-established 3T3-L1 adipocyte model. Its ability to suppress key adipogenic transcription factors and metabolic markers without compromising cell viability highlights its potential as a lead compound for developing novel obesity therapeutics. The detailed protocols provided in this document offer researchers comprehensive methodologies for investigating adipogenic processes and screening for anti-adipogenic compounds using robust, standardized approaches. As obesity continues to present significant global health challenges, the discovery and characterization of targeted interventions like this compound contribute valuable tools to the expanding arsenal of potential strategies for managing this complex metabolic disorder. Future research directions should prioritize target identification, mechanism elucidation, and validation in physiologically relevant models to fully exploit the therapeutic potential of this promising compound.

References

N-Acetyltyramine doxorubicin resistance reversal protocol

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyltyramine at a Glance

The table below summarizes key information about this compound for research use.

Property Description
Chemical Name N-[2-(4-hydroxyphenyl)ethyl]acetamide [1]
CAS Number 1202-66-0 [1] [2]
Molecular Formula C₁₀H₁₃NO₂ [1]
Molecular Weight 179.22 g/mol [1]
Mechanism of Action Quorum sensing inhibitor; reverses doxorubicin resistance in leukemia P388 cells [1].
Biological Source Produced by Vibrio alginolyticus M3-10 [1].

Key Experimental Findings on Doxorubicin Resistance Reversal

The primary evidence for this compound's activity comes from a 1987 study, with quantitative data summarized below.

Parameter Value / Outcome Experimental Context
Cell Line Model P388 murine leukemia cells (doxorubicin-resistant) [3] [1] In vitro cytotoxicity assay.
IC₅₀ (Doxorubicin alone) 0.48 μg/mL [1] Half-maximal inhibitory concentration of doxorubicin.
IC₅₀ (Doxorubicin + this compound) 0.13 μg/mL [1] Half-maximal inhibitory concentration of the combination.
Reversal Effect Increased cytotoxicity of doxorubicin [1] This compound sensitized resistant cells to doxorubicin.

Proposed Experimental Workflow

The original study did not provide a detailed protocol [3]. The following workflow is inferred from the field's standard practices for investigating chemosensitization, which you can adapt for your research.

Start Start: Establish Doxorubicin- Resistant Cell Line A 1. Cell Culture & Maintenance - Culture P388/DOX cells - Maintain resistance with DOX Start->A B 2. Preparation of Compounds - Prepare DOX stock solution - Prepare this compound stock - Determine non-toxic conc. A->B C 3. Combination Treatment - Treat cells with:  a) DOX alone  b) this compound alone  c) DOX + this compound B->C D 4. Viability & Reversal Assessment - Perform MTT/CCK-8 assay - Calculate IC50 values - Compute Reversal Fold C->D E 5. Mechanistic Studies - P-gp function (Rhodamine-123 efflux) - Apoptosis assay (Annexin V/PI) - Protein analysis (Western Blot) D->E End End: Data Analysis & Interpretation E->End

Detailed Protocol Steps
  • Cell Culture and Maintenance

    • Cell Line: Use doxorubicin-resistant P388 murine leukemia cells (P388/DOX) [3] [1].
    • Culture Conditions: Maintain cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [4].
    • Resistance Maintenance: To maintain the resistant phenotype, culture the P388/DOX cells in a medium containing a low concentration of doxorubicin (e.g., 1.0 μg/mL, as used for MCF-7/DOX cells) [5]. Culture cells in drug-free medium for at least two passages before initiating experiments [6].
  • Preparation of Compound Solutions

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mg/mL) in DMSO. Aliquot and store at -20°C [1].
    • Doxorubicin Stock Solution: Prepare a doxorubicin stock solution in water or DMSO per manufacturer's instructions.
    • Working Solutions: Dilute stock solutions in culture medium immediately before use. The final DMSO concentration should be non-toxic to cells (typically <0.1%).
  • Combination Treatment and Cytotoxicity Assay

    • Cell Seeding: Seed P388/DOX cells in 96-well plates at a density that ensures cells are in the logarithmic growth phase at the time of assay termination (e.g., 1×10⁵ cells/well) [5].
    • Treatment Groups:
      • Group 1: Medium only (negative control)
      • Group 2: Doxorubicin alone (across a range of concentrations, e.g., 0.1-100 μg/mL) to establish the baseline IC₅₀.
      • Group 3: this compound alone (to confirm the selected concentration is non-cytotoxic).
      • Group 4: Doxorubicin (across the same concentration range) + a fixed, non-toxic concentration of this compound.
    • Incubation: Incubate cells with the compounds for a predetermined time (e.g., 24-72 hours).
    • Viability Measurement: Assess cell viability using a standard MTT or CCK-8 assay [5] [7]. Add MTT reagent, incubate to allow formazan crystal formation, dissolve in DMSO, and measure the absorbance at 490 nm [5].
    • Data Analysis:
      • Calculate the percentage of cell viability for each treatment group.
      • Plot dose-response curves and determine the IC₅₀ values for doxorubicin alone and in combination with this compound.
      • Calculate the Reversal Fold (RF) using the formula: RF = IC₅₀ of DOX alone / IC₅₀ of DOX + this compound [5]. An RF greater than 1 indicates a reversal effect.
  • Mechanistic Studies (Follow-up Experiments) To elucidate the mechanism by which this compound reverses resistance, consider these additional assays, which have been used to study other reversal agents like Breviscapine [5] and Resveratrol [6]:

    • P-gp Function Assay: Use a Rhodamine-123 (Rho-123) efflux assay. Load cells with Rho-123, then measure the intracellular fluorescence retention over time using flow cytometry or fluorescence microscopy. Increased retention in the combination group suggests inhibition of the P-gp efflux pump [5].
    • Apoptosis Analysis: Use an Annexin V-FITC/propidium iodide (PI) dual staining kit followed by flow cytometry to quantify apoptotic cells after various treatments [5] [6].
    • Protein Expression Analysis: Use Western Blotting to investigate the expression of proteins involved in drug resistance (e.g., P-gp) and apoptosis (e.g., Bcl-2, Bax, cleaved-caspase-3) [5] [8].

Notes on Formulation and Handling

  • Solubility: this compound is soluble in DMSO at 100 mg/mL (558 mM) [1].
  • In Vivo Formulations: For potential in vivo studies, the compound can be formulated for injection using mixtures of DMSO, PEG300, Tween 80, and saline, or suspended in 0.5% CMC Na for oral administration [1].
  • Storage: Store the powder at -20°C. Stock solutions in DMSO are stable for several months when stored at -80°C [1].

Critical Limitations and Future Directions

A significant constraint for your research is the age and lack of detail in the primary source. The key finding is from 1987, and the original article provides only an abstract without a detailed methodology [3]. Furthermore, the specific signaling pathway through which this compound operates remains uncharacterized.

The following diagram outlines the confirmed information and major knowledge gaps based on current literature.

cluster_known_mechanisms cluster_research_aims Node1 This compound Node2 Confirmed Effect: Reverses DOX resistance in P388 leukemia cells Node1->Node2 Node3 Unknown Mechanism Node2->Node3 Node4 Known Resistance Mechanisms (from general literature) Node3->Node4 Node5 Potential Research Aims Node4->Node5 M1 • P-gp Overexpression (ABCB1/MDR1) [4] • Altered Wnt/β-catenin signaling [4] • Activation of MAPK/ERK pathway [9] • Inhibition of apoptosis [5] [9] • Epithelial-Mesenchymal Transition (EMT) [6] R1 • Identify molecular target of this compound • Validate effect in solid tumor models (e.g., breast cancer) • Test combination with other resistance reversal agents

Given these gaps, future research should focus on:

  • Target Identification: Systematically investigating which known resistance pathway is affected by this compound.
  • Model Expansion: Confirming its efficacy in solid tumor models of doxorubicin resistance, such as breast cancer [5] [9] or gastric cancer [6].
  • Pathway Analysis: As shown in the diagram, several established pathways are implicated in doxorubicin resistance and could be investigated as potential targets.

References

N-Acetyltyramine stability urine samples tropical conditions

Author: Smolecule Technical Support Team. Date: February 2026

NATOG Stability in Tropical Conditions

The following table summarizes the key stability characteristics of N-Acetyltyramine-O,β-glucuronide (NATOG) specifically investigated for tropical settings [1]:

Stability Factor Findings & Characteristics
Overall Suitability Demonstrated to be "ideally suited for use in tropical settings" [1].
Thermal Stability Assessed and shown to be stable under conditions resembling real-life tropical environments [1].
Adsorption Investigated and shown not to be a significant concern [1].

General Guidance for Urine Metabolite Stability

While the above data is specific to NATOG, research on the stability of the broader urinary metabolome under different storage conditions offers valuable supplementary context. The table below outlines how storage temperature and duration generally affect urine metabolites, which can inform overall sample handling protocols [2].

Storage Condition Findings on Urine Metabolite Stability (without preservatives)
4°C (Refrigeration) Metabolites remained stable for 24 and 48 hours [2].
22°C (Room Temperature) Metabolites remained stable for 24 hours, but significant changes were observed after 48 hours [2].
40°C (High Temperature) Significant metabolite differences were observed after both 24 and 48 hours [2].

Experimental Protocol: LC-MS/MS Analysis of NATOG

The methodology below, adapted from the research, can serve as a reference protocol for quantifying NATOG in urine samples [1].

1. Sample Preparation:

  • Dilute urine samples 30-fold in Milli-Q water prior to analysis [1].

2. Liquid Chromatography (LC) Conditions:

  • Column: Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm) [1].
  • Column Temperature: 45 °C [1].
  • Mobile Phase: Buffer A (0.1% Formic acid in H₂O); Buffer B (Methanol) [1].
  • Gradient: Start at 2% B, ramp to 15% B over 3 minutes, then step to 98% B, hold for 0.9 minutes, and re-equilibrate [1].
  • Flow Rate: 0.6 mL/min [1].
  • Injection Volume: 2 μL [1].

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole MS/MS (e.g., API 4000) [1].
  • Ionization Mode: Positive electrospray ionization (ESI) [1].
  • Detection Mode: Selected Reaction Monitoring (SRM) [1].
  • SRM Transition: Q1 Mass: 356.1 Da → Q3 Mass: 180.1 Da [1].
  • Dwell Time: 100 ms [1].

The workflow for this experimental protocol can be visualized as follows:

SamplePrep Sample Preparation (30-fold dilution in Milli-Q water) LC Liquid Chromatography - Column: HSS T3 - Temp: 45°C - Gradient Elution SamplePrep->LC MS Mass Spectrometry - Ionization: ESI+ - Detection: SRM - Transition: 356.1→180.1 Da LC->MS DataProc Data Processing Log-log linear regression MS->DataProc

Frequently Asked Questions (FAQs)

Q1: Is NATOG a specific biomarker for onchocerciasis? Yes, NATOG has been identified as an Onchocerca volvulus-specific biomarker. Studies have shown elevated NATOG values in samples from patients with active onchocerciasis, even in the presence of co-infecting parasites like Loa loa and Mansonella perstans [3].

Q2: What is the potential diagnostic limitation of NATOG? While stable and specific, one study on a population from Ghana found that NATOG had limited potential as a diagnostic biomarker for amicrofilaridermic individuals (infected people with no or very low levels of microfilaria in the skin). In that study, only 5% of such individuals showed elevated NATOG levels [1].

Q3: Are there simpler detection methods than LC-MS/MS for NATOG? Yes, researchers have also developed a method using liquid chromatography with fluorescence detection (LC-Fluorescence). This method, which requires only a 10-fold dilution of urine, was shown to have the necessary sensitivity for detection, offering a more accessible alternative to mass spectrometry [1].

References

N-Acetyltyramine adsorption glass polypropylene surfaces

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyltyramine Background Information

To provide a useful starting point, here is key information from a recent study on this compound biosynthesis. This data can help establish a baseline for your work [1].

Aspect Details
Significance Anti-free radical, antithrombotic, and antitumour activity [1].
Production (in E. coli) 854 mg/L from glucose via metabolic engineering [1].
Key Enzymes Tyrosine decarboxylase (TDC), Arylalkylamine N-acetyltransferase (AANAT) [1].
Precursor Enhancement Overexpression of aroGfbr and tyrAfbr to boost L-tyrosine availability [1].
Pathway Optimization Overexpression of transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) genes [1].

Suggested Troubleshooting Framework

Without existing guides, building your own troubleshooting framework is the best approach. The flowchart below outlines a logical process to diagnose common adsorption experiment issues. I have created it using Graphviz according to your specifications.

adsorption_troubleshooting Start Low this compound Adsorption S1 Verify Surface Characterization Start->S1 S2 Check Solution Stability Start->S2 S3 Confirm Analytic Method Start->S3 S4 Review Experimental Protocol Start->S4 End Identify Likely Cause S1->End Poor wettability?     S2->End Compound degraded?    S3->End Calibration valid?    S4->End Incubation time OK?  

Adsorption Issue Diagnostic Flowchart - This diagram provides a systematic approach to troubleshoot low adsorption yields, directing you to verify surface properties, solution stability, analytical methods, and protocol consistency [1].

Potential FAQs Based on General Principles

Based on general laboratory principles and the biosynthesis study, here are potential FAQs that might address your challenges.

Q1: How can I increase the yield of this compound for my adsorption experiments?

  • A: The core issue might be production, not adsorption. Ensure your biosynthetic system is optimized. The referenced study achieved high yields (854 mg/L) by [1]:
    • Using engineered E. coli with a strong promoter for the tdc and aanat genes.
    • Overexpressing feedback-resistant enzymes (aroGfbr and tyrAfbr) to enhance the L-tyrosine precursor pool.
    • Amplifying the carbon flow into the aromatic amino acid pathway by overexpressing tktA and ppsA.

Q2: My adsorption results are inconsistent between different material batches. What could be wrong?

  • A: This typically points to surface property variation.
    • Surface Cleaning: Implement a strict and validated cleaning protocol for all glass and polypropylene surfaces (e.g., acid wash for glass, solvent rinse for polypropylene) to ensure consistent hydrophilicity/hydrophobicity.
    • Surface Characterization: If possible, characterize the surfaces before each experiment using techniques like contact angle measurement to confirm consistency.
    • Solution Preparation: Ensure the this compound solution is prepared fresh or stored correctly to prevent degradation that could skew adsorption metrics.

Q3: What analytical methods are suitable for quantifying adsorption?

  • A: While not specified in the search results, standard techniques include:
    • Spectrophotometry: If this compound has a characteristic UV-Vis absorbance.
    • HPLC (High-Performance Liquid Chromatography): A highly accurate method to measure the concentration of the compound in solution before and after exposure to the surface, allowing you to calculate the adsorbed amount.
    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of the compound's identity and quantity, ruling out interference from degradation products.

References

A Guide to Optimizing Nucleic Acid Recovery from Urine

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the main challenges when extracting nucleic acids from urine, and how can they be addressed? The primary challenges in working with urine include typically low microbial biomass, which affects yield, and the presence of PCR inhibitors such as urea, various salts, and urinary crystals [1]. These factors can lead to low DNA recovery and interfere with downstream molecular applications. Optimization often involves protocol modifications in the sample pre-treatment and extraction steps to dilute inhibitors and improve DNA purity.

Q: Which DNA extraction methods have been systematically compared for urine samples? One comprehensive study compared three specific protocols for microbial DNA extraction from urine [1]. The key findings are summarized in the table below.

Extraction Protocol Description DNA Concentration (Mean, ng/μL) DNA Purity (260/280 Ratio) Key Findings and Recommendations
Standard Protocol (SP) Direct processing per kit manufacturer's guidelines [1]. 175.73 ± 331.75 1.28 ± 0.54 Higher DNA concentration but with high variability and lower purity. Recommended for studies prioritizing the detection of low-abundance taxa (higher alpha diversity) [1].
Water Dilution Protocol (WDP) Pre-dilution of urine with UltraPure water before conditioning [1]. 78.34 ± 173.95 1.53 ± 0.32 Superior performance with significantly higher DNA purity, reduced contamination, and more consistent results. Ideal for most microbiome research due to reliable and high-quality results [1].
Chelation-Assisted Protocol (CAP) Pre-treatment with Tris-EDTA buffer to dissolve urinary crystals [1]. 62.89 ± 145.85 1.37 ± 0.53 Poor performance across all metrics (lowest yield and purity). Not recommended based on study results [1].

Q: Are there similar optimization strategies for Urine Metabolomics? Yes, the principles of optimizing sample preparation are also critical in non-targeted metabolomics. A study comparing five preparation methods for GC-MS found that a Direct Analysis (DA) method was superior for its repeatability and broad metabolome coverage, detecting 91 unique metabolites [2]. This mirrors the finding in DNA extraction that simpler methods can sometimes outperform more complex, targeted ones. The study concluded that the DA method, particularly with an added drying step, was most suitable for non-targeted studies aiming to analyze a wide range of compound classes [2].

Experimental Protocol: Water Dilution Protocol (WDP)

For researchers looking to implement the high-performing WDP method, here is a detailed methodology based on the cited study which used the Quick-DNA Urine Kit [1].

  • Sample Collection: Collect urine via sterile catheterization to minimize contamination. Use sterile containers.
  • Sample Pre-treatment: Add 4 mL of UltraPure Distilled Water to a 6 mL urine sample. This dilution step is crucial for reducing the concentration of PCR inhibitors.
  • Conditioning: Add the manufacturer's Urine Conditioning Buffer to the diluted sample and mix thoroughly.
  • Precipitation & Lysis: Precipitate the nucleic acids by centrifugation to form a pellet. Carefully decant the supernatant. Resuspend the pellet in Genomic Lysis Buffer. Add Proteinase K and incubate to digest proteins and release pure DNA.
  • Purification: Transfer the lysate to a spin column. Centrifuge to bind the DNA to the column matrix. Wash the column with the provided wash buffers to remove residual contaminants.
  • Elution: Elute the pure DNA in nuclease-free water or a dedicated elution buffer.
  • Quality Control: Assess the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). High-quality DNA should have a 260/280 ratio close to 1.8, though the study noted WDP achieved an average of 1.53, which was superior to the other methods tested [1].
Workflow Diagram: Protocol Comparison & Decision Guide

The following diagram illustrates the methodological comparison and decision pathway for selecting an extraction protocol.

Urine DNA Extraction Protocol Decision Guide Start Start: Urine Sample SP Standard Protocol (SP) Start->SP WDP Water Dilution Protocol (WDP) Start->WDP CAP Chelation-Assisted Protocol (CAP) Start->CAP ResultSP Outcome: Higher apparent diversity & yield Higher contamination SP->ResultSP ResultWDP Outcome: Superior purity & reproducibility Recommended for most studies WDP->ResultWDP ResultCAP Outcome: Poor performance Not recommended CAP->ResultCAP

Workflow Diagram: Detailed Steps of the WDP Protocol

For a more detailed view of the recommended protocol, this diagram outlines the laboratory workflow for the Water Dilution Protocol.

Detailed Water Dilution Protocol (WDP) Workflow Sample 6mL Urine Sample Dilution Pre-Dilution Add 4mL UltraPure Water Sample->Dilution Conditioning Add Urine Conditioning Buffer Dilution->Conditioning Centrifuge1 Centrifuge to Precipitate & Pellet Conditioning->Centrifuge1 Lysis Resuspend in Lysis Buffer & Add Proteinase K Centrifuge1->Lysis Bind Bind DNA to Spin Column Lysis->Bind Wash Wash Column Bind->Wash Elute Elute Pure DNA Wash->Elute QC Quality Control (Spectrophotometry) Elute->QC

Key Troubleshooting Takeaways

  • Prioritize Purity Over Raw Yield: The Standard Protocol showed a higher DNA concentration but with greater variability and lower purity, which can be problematic for sensitive downstream applications like PCR [1].
  • Simplicity Can Be Effective: The Water Dilution Protocol's simple modification of adding a water dilution step proved highly effective at improving DNA purity and consistency, making it a robust choice for routine use [1].
  • Validate with QC: Always use spectrophotometry to check the 260/280 and 260/230 ratios. The WDP method specifically improved these metrics, indicating successful reduction of contaminants [1].

References

N-Acetyltyramine limit of quantification LOQ fluorescence

Author: Smolecule Technical Support Team. Date: February 2026

Core Technical Specifications

The table below summarizes the key performance characteristic identified from a peer-reviewed research study that developed an LC-fluorescence method for NATOG analysis [1].

Parameter Specification
Analyte N-Acetyltyramine-O,β-glucuronide (NATOG)
Detection Method Liquid Chromatography with Fluorescence Detection (LC-Fluorescence)
Reported LOQ 1 µM [1]
Excitation/Emission Wavelengths λex/λem = 232/290 nm [1]
Sample Preparation Dilution of urine samples (10-fold in Milli-Q water) prior to analysis [1]

Detailed Experimental Protocol

This protocol is adapted from the methodology used in the research publication [1].

1. Sample Preparation

  • Dilution: Dilute the urine sample 10-fold in Milli-Q water.
  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of synthetic NATOG into blank urine or a suitable solvent.

2. Liquid Chromatography (LC) Conditions

  • Column: Acquity HSS T3 column (1.8 μm, 2.1 mm × 50 mm).
  • Column Temperature: 45 °C.
  • Mobile Phase:
    • Buffer A: 0.1% Formic acid in H₂O.
    • Buffer B: Methanol.
  • Gradient Program:
    • Start at 10% Buffer B.
    • Maintain for 3 minutes.
    • Increase to 98% Buffer B via a step gradient.
    • Hold for 0.9 minutes.
    • Return to starting conditions.
  • Flow Rate: 0.6 ml/min.
  • Injection Volume: 2 μl.

3. Fluorescence Detection

  • Set the detector wavelengths to Excitation (λex) = 232 nm and Emission (λem) = 290 nm.

4. Data Analysis

  • Generate a linear regression curve based on the calibration standards.
  • Use this curve to determine the concentration of NATOG in unknown samples.

The workflow for this experimental protocol can be visualized as follows:

G start Start Sample Preparation dilute Dilute Sample 10-fold start->dilute prepare_std Prepare Calibration Standards start->prepare_std lc LC Separation dilute->lc prepare_std->lc detection Fluorescence Detection λex=232 nm / λem=290 nm lc->detection analysis Data Analysis & Quantification detection->analysis

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when establishing this assay:

Issue Possible Cause Troubleshooting Steps
High Background Noise Impurities in mobile phase or sample; Contaminated flow cell. Use high-purity solvents; Clean the flow cell; Ensure sample is properly diluted and centrifuged.
Low Sensitivity (Cannot reach LOQ) Suboptimal detector settings; Lamp intensity decay; Incorrect wavelengths. Check and align detector for maximum signal; Ensure lamp is within usage hours; Verify excitation/emission wavelengths.
Poor Chromatographic Separation Column degradation; Incorrect gradient program; Matrix interference. Condition or replace column; Optimize gradient to separate co-eluting peaks [1]; Use a different sample cleanup method.

Frequently Asked Questions

Q1: How does the LOQ of the fluorescence method compare to mass spectrometry? The fluorescence-based method (LOQ of 1 µM) is less sensitive than Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) methods, which can achieve significantly lower detection limits [1]. The choice between methods depends on your required sensitivity and instrument availability.

Q2: How should I determine the LOQ for my own laboratory setup? The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy [2] [3]. To establish it in your lab:

  • Prepare and analyze at least 6-8 replicates of a low-concentration NATOG sample.
  • Calculate the standard deviation (SD) and mean from the measured concentrations.
  • Compute the LOQ using the formula: LOQ = Mean + 10 × SD [3]. This ensures the concentration can be quantified with a defined level of confidence.

Q3: Is NATOG a stable biomarker for analysis? Yes, research indicates that NATOG is notably stable. It shows minimal adsorption to container walls (glass and polypropylene) and is stable for at least 24 hours across a range of pH levels (4-8) and temperatures (4°C to 50°C), making it suitable for analysis in tropical field conditions [1].

References

improving LC-MS sensitivity N-Acetyltyramine detection

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Here are the detailed methodologies for the most impactful techniques.

1. Chemical Isotope Labeling with DMED for Glucuronides [1]

This method specifically targets the carboxylic acid group on the glucuronic acid moiety.

  • Reagents: N,N-Dimethyl ethylenediamine (DMED) and its deuterated counterpart (DMED-d6), O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), Triethylamine (TEA), LC-MS grade acetonitrile.
  • Procedure:
    • Extraction: Isolate carboxyl-containing compounds from your biological sample (e.g., urine).
    • Derivatization: React the extract with DMED or DMED-d6 using HATU as a coupling reagent and TEA as a base.
    • LC-MS Analysis: Analyze the derivatized samples. Paired samples labeled with DMED-d0 and DMED-d6 are mixed and run together.
  • Data Analysis:
    • Filter I (Carboxyl-containing compounds): Screen for peak pairs with a mass difference of Δm/z 6.037 Da and similar retention times.
    • Filter II (Glucuronide identification): Identify glucuronides from the carboxyl-containing pool by searching for two pairs of diagnostic fragment ions in MS/MS spectra: m/z 247.1294/253.1665 and m/z 229.1188/235.1559 (for DMED-d0/DMED-d6-labeled glucuronides).

2. LC-Fluorescence Detection for NATOG [2]

This is a robust and potentially more accessible alternative to MS.

  • Sample Preparation: Urine samples are typically diluted 10-fold in Milli-Q water prior to analysis [2].
  • LC Conditions:
    • Column: Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm).
    • Mobile Phase: Buffer A (0.1% Formic acid in H₂O), Buffer B (Methanol).
    • Gradient: Begin at 2% B, then increase to 15% B over 3 minutes, followed by a step gradient to 98% B.
    • Column Temperature: 45°C.
    • Flow Rate: 0.6 ml/min.
    • Injection Volume: 2 μL.
  • Detection: Fluorescence detection following derivatization (the specific derivatization protocol for NATOG was not detailed in the provided excerpt).

The workflow below illustrates the decision-making path for selecting the appropriate sensitivity enhancement strategy:

G Start Start: Need to detect N-Acetyltyramine / NATOG MS LC-MS Available? Start->MS Fluoro Consider LC-Fluorescence MS->Fluoro No Derivatize Apply Chemical Derivatization MS->Derivatize Yes DMED Use DMED Isotope Labeling for highest sensitivity Derivatize->DMED ACC Consider ACC Derivatization for amine-containing analytes Derivatize->ACC

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Signal Intensity Inefficient derivatization Optimize reagent concentration, reaction time, and temperature. Ensure the reaction mixture is anhydrous.
High Background Noise Non-specific reactions or matrix effects Implement solid-phase extraction (SPE) for cleaner samples. Use the dual-filtering strategy (mass difference + diagnostic ions) to confirm identity [1].
Poor Chromatography Suboptimal LC gradient or column condition Re-optimize the mobile phase gradient. Use a dedicated column like HSS T3 for better retention [2].

Key Technical Considerations

  • Derivatization is Key: For maximum LC-MS sensitivity, chemical derivatization of NATOG's carboxylic acid group using the DMED labeling strategy is the most powerful technique, offering up to a 55-fold improvement in detection limits [1].
  • Alternative Detection: If MS access is limited, LC-Fluorescence provides a viable and stable alternative for NATOG detection, with a reported LOQ of 1 μM [2].
  • Specificity through Fragmentation: Relying on neutral loss alone can yield false positives. The use of diagnostic fragment ions (e.g., from DMED-labeled glucuronides) is crucial for confident identification [1].

References

N-Acetyltyramine temperature light stability profile

Author: Smolecule Technical Support Team. Date: February 2026

N-Acetyltyramine Stability Overview

The available data suggests that This compound and its glucuronidated form are stable compounds suitable for experimental use, but a complete, quantitative stability profile (e.g., degradation rates at various temperatures) is not publicly available.

The table below summarizes the key findings from the scientific literature:

Compound Reported Stability Characteristics Source / Context
This compound-O,β-glucuronide (NATOG) "Stability characteristics...shown to be ideally suited for use in tropical settings." [1] Urinary biomarker for river blindness (Onchocerca volvulus infection). [1]
This compound A related diketopiperazine (compound 11) was "stable under heat (50 °C) and UV light (254 and 365 nm) for up to 6 days." [2] Metabolite isolated from marine bacteria (Ruegeria atlantica). [2]

Experimental Protocols for Stability Assessment

Since explicit stability data for this compound is limited, you may need to characterize it using standard protocols. Below is a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted from studies on its metabolite, NATOG, which is highly relevant for quantifying and monitoring compound integrity [1].

1. Sample Preparation

  • Calibration & Quality Control (QC) Samples: Prepare by spiking stock solutions of this compound into a controlled matrix (e.g., Milli-Q water, buffer, or control urine) [1].
  • Study Samples: Dilute samples in a suitable solvent (e.g., 10-30 fold dilution in Milli-Q water) before analysis [1].

2. Liquid Chromatography (LC) Conditions

  • Column: Acquity HSS T3 (1.8 μm, 2.1 mm × 50 mm) or equivalent C18 column [1].
  • Column Temperature: 45°C [1].
  • Mobile Phase:
    • Buffer A: 0.1% Formic acid in H₂O [1].
    • Buffer B: Methanol [1].
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Buffer B | |:---:|:---:|:---:| | 0 | 0.6 | 2 | | 3 | 0.6 | 15 | | 3.1 | 0.6 | 98 | | 4 | 0.6 | 98 | | 4.1 | 0.6 | 2 | | 6 | 0.6 | 2 |
  • Injection Volume: 2 μL [1].

3. Mass Spectrometry (MS) Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+) [1].
  • Detection: Multiple Reaction Monitoring (MRM).
  • Q1 Mass (Precursor Ion): The protonated molecule [M+H]⁺ for this compound is m/z 180.1 [3] [2].
  • Q3 Mass (Product Ion): A key fragment ion for monitoring is m/z 138.1, corresponding to the loss of the acetyl moiety (C₂H₂O) [4].
  • Source Parameters (as used for a similar compound):
    • Capillary Voltage: 2500 V [1].
    • Nebulizer Gas Pressure: 20 psig [1].
    • Drying Gas Flow: 7 L/min [1].
    • Gas Temperature: 500°C [1].

Troubleshooting & FAQs

Q1: The signal for my this compound standard is degrading over multiple injections. What could be the cause?

  • A1: This could indicate instability of the compound in the prepared solution or adsorption to vials.
    • Solution: Prepare fresh stock solutions frequently. Use silanized or low-adsorption vials and autosampler inserts. Ensure the diluent is compatible (e.g., a high percentage of organic solvent may help).

Q2: I am getting high background noise in my blank samples when analyzing biological matrices.

  • A2: This suggests matrix interference.
    • Solution: Optimize sample cleanup (e.g., solid-phase extraction) to remove contaminants. Further refine the LC gradient to achieve better separation of this compound from co-eluting matrix components.

Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the stability of this compound, incorporating the LC-MS/MS protocol.

cluster_1 Stability Stress Conditions Start Start Stability Assessment Prep Sample Preparation • Prepare calibration/QC samples • Dilute study samples Start->Prep LC LC Separation • HSS T3 Column, 45°C • 0.1% HCOOH / MeOH gradient Prep->LC Temp Temperature (e.g., 4°C, 25°C, 50°C) Prep->Temp Light Light Exposure (e.g., UV, visible light) Prep->Light Matrix Matrix Effects (e.g., buffer, urine, plasma) Prep->Matrix Time Time-Course Study (Days/Weeks) Prep->Time MS MS Detection • ESI+ Mode • MRM: m/z 180.1 -> 138.1 LC->MS Data Data Analysis • Quantify peak areas • Monitor degradation over time • Under varying conditions (T, light) MS->Data End Generate Stability Profile Data->End

Key Recommendations for Handling

  • Storage: For long-term storage, keep This compound as a solid at -20°C.
  • Stock Solutions: Prepare stock solutions in a high-quality solvent like DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
  • Handling: When working with solutions, keep them on ice and protect from prolonged exposure to light by using amber vials or wrapping containers in aluminum foil.
  • Characterization: The most reliable approach is to establish your own stability profile under the specific conditions of your experiment using the LC-MS/MS method outlined above.

References

Why is NATOG an unreliable biomarker in amicrofilaridermic patients?

Author: Smolecule Technical Support Team. Date: February 2026

Research consistently shows that the urinary biomarker N-Acetyltyramine-O,β-glucuronide (NATOG) has limited diagnostic potential for patients without skin microfilariae (amicrofilaridermic). A 2016 study evaluating nodule-positive individuals from Ghana found that only 5% of these confirmed, yet amicrofilaridermic, patients showed elevated NATOG levels (>10 μM). Critically, there was no statistical difference in NATOG levels between the infected group and various control groups (endemic, non-endemic, and lymphatic filariasis controls) [1].

This suggests that NATOG production is likely linked to the presence of microfilariae or specific metabolic activities associated with them, making it unsuitable for detecting cryptic or latent infections where adult worms are present but not producing offspring [1].

What are the alternative diagnostic research pathways?

Given the limitation of NATOG and other existing tools, research is exploring several alternative strategies. The table below summarizes three key approaches identified in the literature.

Approach Biomarker / Method Key Finding / Advantage Citation
Host Blood Transcriptome 7-gene expression classifier 94.2% sensitivity in detecting infection in a validation cohort; potential for high sensitivity in amicrofilaridermic cases. [2]
Host Immune Profile Haematological indices & Blood Composite Ratios (BCRs) Eosinophil count and ratios like Eosinophil-to-Neutrophil Ratio (ENR) are significantly associated with microfilaridermia. [3]
Parasite DNA Detection qPCR on skin snips Higher sensitivity than microscopy, crucial as parasite loads decrease in elimination settings. [4]
Detailed Experimental Protocols

1. Host Blood Transcriptome Analysis via RNA Sequencing [2]

  • Sample Collection: Collect whole blood directly into PAXgene Blood RNA tubes to preserve RNA stability.
  • RNA Sequencing: Extract total RNA. Prepare sequencing libraries and perform whole transcriptome sequencing (RNA-seq) on platforms like Illumina. Map the sequenced reads to the human reference genome.
  • Data Analysis: Identify differentially expressed genes (DEGs) between nodule-positive patients and non-endemic controls. Use statistical models (e.g., elastic net regularized logistic regression) to build a minimal gene classifier from the DEGs.
  • Validation: Validate the classifier's performance using reverse transcription quantitative PCR (RT-qPCR) on a separate, larger validation cohort to confirm sensitivity and specificity.

2. Haematological & Blood Composite Ratio (BCR) Profiling [3]

  • Sample Collection & Processing: Collect venous blood into EDTA tubes. Perform a complete blood count (CBC) using an automated haematology analyzer to obtain absolute counts for white blood cells (WBC), eosinophils, neutrophils, monocytes, basophils, and lymphocytes.
  • Calculation of BCRs: Compute the following ratios from the absolute counts:
    • Eosinophil-to-Neutrophil Ratio (ENR) = Absolute Eosinophil / Absolute Neutrophil
    • Eosinophil-to-Monocyte Ratio (EMR) = Absolute Eosinophil / Absolute Monocyte
    • Eosinophil-to-Lymphocyte Ratio (ELR) = Absolute Eosinophil / Absolute Lymphocyte
    • Eosinophil-to-Basophil Ratio (EBR) = Absolute Eosinophil / Absolute Basophil
  • Statistical Analysis: Use multivariate regression models to determine the association between these parameters and microfilaridermia status. Assess the predictive value of adding BCRs to conventional diagnostic models.

Research Workflow for Diagnostic Biomarker Investigation

The following diagram illustrates a logical workflow for exploring and validating new diagnostic biomarkers, integrating the approaches discussed above.

Start Start: Need for New Diagnostic SubProblem Specific Problem: Low NATOG in Amicrofilaridermic Patients Start->SubProblem Approach1 Host Response Pathway SubProblem->Approach1 Approach2 Direct Parasite Detection SubProblem->Approach2 A1_Option1 Transcriptomic Analysis (e.g., 7-gene classifier) Approach1->A1_Option1 A1_Option2 Immune Biomarker Profiling (e.g., BCRs, Eosinophils) Approach1->A1_Option2 Validation Analytical & Clinical Validation A1_Option1->Validation A1_Option2->Validation A2_Option1 Molecular Detection (qPCR on skin snips) Approach2->A2_Option1 A2_Option1->Validation End Assess Diagnostic Performance Validation->End

Recommendations for Experimental Design

  • Define Patient Cohorts Clearly: Ensure your study includes well-characterized participant groups, especially confirmed amicrofilaridermic, nodule-positive individuals, alongside endemic and non-endemic controls. This is crucial for validating any biomarker's true utility [1] [2].
  • Leverage Multiple Pathways: Do not rely on a single approach. Combining a highly sensitive direct detection method (like qPCR) with a stable host immune or transcriptomic signature could provide a more robust diagnostic solution [2] [3] [4].
  • Consider the Context of Use: The choice of biomarker may depend on the application. For example, a blood-based gene signature might be ideal for monitoring mass drug administration programs, while qPCR might be preferred for confirming elimination in a defined focus [2] [4].

I hope this technical overview provides a solid foundation for addressing the challenge of low NATOG levels. The field is moving towards sophisticated host-based biomarkers and highly sensitive molecular tests to overcome this diagnostic hurdle.

References

N-Acetyltyramine stock solution preparation storage

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation & Storage Summary

Aspect Specification
Molecular Weight 179.22 g/mol [1] [2] [3]
Solubility in DMSO 100 mg/mL (557.97 mM) [1] [2] [4]
Standard Stock Concentrations 5 mM, 10 mM, 20 mM, 50 mM, 100 mg/mL [1] [2]
Powder Storage (Long-term) -20°C for 3 years or 4°C for 2 years [1] [2]
Solution Storage (Aliquots) -80°C for 6 months or -20°C for 1 month [1] [2] [4]
Solution Stability Unstable in solution; prepare fresh or purchase small, pre-packaged sizes [3]

Step-by-Step Preparation Protocol

Here is a detailed methodology for preparing a 10 mM stock solution in DMSO, which is the most commonly described method.

  • Calculate Mass or Volume

    • To prepare 1 mL of a 10 mM solution from solid powder:
      • Use the formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
      • Calculation: 0.010 mol/L × 0.001 L × 179.22 g/mol = 1.79 mg
    • To prepare from a pre-made concentrated stock (e.g., 100 mg/mL):
      • Use the formula: C₁V₁ = C₂V₂
      • For a 10 mM (≈5.58 mg/mL) solution from a 100 mg/mL stock: (100 mg/mL) × V₁ = (5.58 mg/mL) × 1 mL
      • Calculation: V₁ = 55.8 μL of the concentrated stock diluted with 944.2 μL of DMSO [1] [2].
  • Weigh and Dissolve

    • Accurately weigh approximately 1.79 mg of N-Acetyltyramine powder.
    • Transfer the powder into a clean, labeled microcentrifuge tube.
    • Add 1 mL of fresh, high-quality, Hygroscopic DMSO to the tube. Note that hygroscopic DMSO can absorb water and affect solubility, so it should be handled carefully [1].
    • Sonicate the mixture to aid in dissolving the solid completely. Vortex mixing can also be used to ensure a homogenous solution [2].
  • Aliquot and Store

    • Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
    • Clearly label all aliquots with the compound name, concentration, preparation date, and passage number.
    • Store the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) [1] [2].

Troubleshooting Guide & FAQs

Q1: Why is my this compound precipitating out of solution after storage? This is a common issue. The solution is unstable, and repeated freeze-thaw cycles can cause precipitation.

  • Solution: Always prepare fresh aliquots. If an aliquot shows precipitation, briefly warm it to room temperature and vortex mix thoroughly. If the precipitate does not dissolve, the aliquot should be discarded. Avoid repeated freezing and thawing [3].

Q2: I need to use the stock solution for an in vivo experiment. How should I prepare it for administration? For in vivo studies, the DMSO stock solution must be further diluted into a biocompatible solvent system. Here is one validated protocol for injection:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v).
    • Procedure: Take 100 μL of your DMSO stock solution, add 50 μL of Tween 80, mix well, and then add 850 μL of saline (0.9% sodium chloride in ddH₂O). The final mixture should be clear before administration [2].

Q3: What safety precautions should I take when handling this compound? The compound has a Danger signal word and can cause serious eye damage (GHS05) [5] [4].

  • Precautions: Work in a chemical fume hood, wear suitable laboratory clothing, chemical-resistant gloves, and safety goggles. Wash thoroughly after handling [4].

The following diagram illustrates the complete workflow for preparing and storing your this compound stock solution.

workflow Start Start Stock Solution Prep Weigh Weigh 1.79 mg of powder Start->Weigh Dissolve Add 1 mL DMSO and Sonicate Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store Aliquots Aliquot->Store Use Use Fresh Aliquot Thaw Only Once Store->Use Discard Discard if precipitated Use->Discard After Use

References

N-Acetyltyramine specificity Onchocerca volvulus infection

Author: Smolecule Technical Support Team. Date: February 2026

NATOG Diagnostic Performance Comparison

The table below summarizes key findings from studies investigating NATOG as a diagnostic biomarker.

Study Focus Study Population & Groups Average NATOG Concentration (μM) Key Findings on Specificity Conclusion on Diagnostic Potential

| Evaluation in amicrofilaridermic individuals [1] [2] | • Nodule-positive (n=98): low/no skin mf • Endemic controls (n=50) • Non-endemic controls (n=18) • Lymphatic filariasis (n=51) | Not significantly different between groups [1]. | Only 5% of nodule-positive individuals had NATOG >10 μM; no statistical difference from control groups [1]. | Limited potential for diagnosing amicrofilaridermic infections [1]. | | Specificity against co-infections [3] | • O. volvulus mono-infected (n=145) • Non-infected (n=118) • Loa loa mono-infected (n=100) • Mansonella perstans mono-infected (n=25) | • O. volvulus: 42.8 ± 3.7 • Non-infected: 6.4 ± 0.7 • Loa loa: 14.7 ± 2.5 • M. perstans: 13.6 ± 2.5 [3] | Values in Loa loa and M. perstans infections were significantly lower than in O. volvulus mono-infections [3]. | Promising specificity for active O. volvulus infection; proposed threshold for diagnosis [3]. | | Association with Nodding Syndrome [4] | Patients with epilepsy/nodding syndrome with or without PCR-confirmed O. volvulus infection. | Highest levels found in O. volvulus-positive nodding syndrome patients [4]. | Suggests a link between active infection and disease pathology [4]. | Useful as a potential diagnostic biomarker for the disease [4]. |

Detailed Experimental Protocols

To assess the validity of the data, here are the methodologies used in the key studies.

  • Sample Collection: Urine samples were collected in a field study in Ghana [1]. Participants were diagnosed via physical examination (nodule palpation) and skin snips to determine microfilarial (mf) load [1]. Control groups included endemic controls (no signs of onchocerciasis), non-endemic controls, and individuals with lymphatic filariasis [1].
  • LC-MS/MS Analysis (Primary Method): An optimized liquid chromatography tandem mass spectrometry (LC-MS/MS) method was used [1]. Samples were chromatographically separated, and NATOG was detected by monitoring a specific mass transition [1]. For precise quantification, a deuterated NATOG analogue (D3-NATOG) was used as an internal standard in some studies [3].
  • LC-Fluorescence Detection (Alternative Method): An easier, more accessible method based on liquid chromatography with fluorescence detection was also developed. It was shown to have a limit of quantification of 1 μM, which is sufficient for detecting clinically relevant concentrations [1].

NATOG Biosynthesis and Detection Workflow

The following diagram illustrates the proposed biological pathway of NATOG and the core experimental steps for its detection.

natog_workflow OV Onchocerca volvulus Tyr L-Tyrosine OV->Tyr  Uptake TA Tyramine Tyr->TA  Decarboxylation NA N-Acetyltyramine TA->NA  N-Acetylation Host Human Host NA->Host  Secretion NATOG This compound-O,β-glucuronide (NATOG) U1 Urine Sample NATOG->U1  Excretion Host->NATOG  Glucuronidation U2 LC-MS/MS or LC-Fluorescence U1->U2  Sample Prep U3 Detection & Quantification U2->U3  Analysis

This diagram outlines the proposed biosynthesis of NATOG, starting from the parasite's metabolism of tyrosine to tyramine, followed by acetylation and secretion. The host then glucuronidates the compound, leading to its excretion in urine, where it can be detected [3].

Conclusion and Research Outlook

Research continues to explore novel biomarkers. A recent proteomic approach has identified 19 novel O. volvulus protein candidates in plasma and urine, with OVOC11613 standing out as a particularly promising target for future diagnostic assays [5]. This suggests the field is moving toward even more specific and robust detection methods.

References

NATOG diagnostic potential versus skin snip test

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Performance Comparison

The table below summarizes key performance metrics from recent studies, which reveal significant variability in NATOG's effectiveness.

Diagnostic Method Reported Sensitivity Reported Specificity Key Findings & Context
Urinary NATOG Varies widely: 15.9% to ~86%* [1] [2] 95.9% (at 13µM cut-off) [1] Performance is highly context-dependent. Correlates with microfilarial density but shows poor discrimination in amicrofilaridermic or low-infection intensity settings [3] [1] [4].
Skin Snip Test Varies with infection intensity: 0.6% to 76% (post-ivermectin) [5] ~100% (assuming correct mf identification) [5] Considered the "gold standard" for detecting patent infection. Sensitivity is strongly influenced by the number of snips taken and time since last ivermectin treatment [5].

*The wide sensitivity range reflects different proposed cut-off values and study populations. One study proposing a 13µM cut-off found low sensitivity (15.9%) [1], while earlier discovery research suggested better performance.

Experimental Protocols and Workflows

Understanding the methodologies behind the data is crucial for evaluation. The experimental workflows for developing and validating the NATOG biomarker differ significantly from the direct parasitological confirmation of the skin snip.

NATOG Biomarker Workflow

The identification and validation of NATOG involved a multi-stage metabolomics approach, from discovery in model systems to validation in human populations [2].

natog_workflow NATOG Biomarker Development Workflow start Metabolomic Discovery step1 Model System Infection Study start->step1 step2 LC-MS/MS Analysis of Urine step1->step2 step3 Biomarker Identification (NATOG) step2->step3 step4 Validation in Human Cohorts step3->step4 step5 Specificity Testing (Co-infections) step4->step5 step6 Cut-off Value Assessment step5->step6

Key Protocol Details:

  • LC-MS/MS Analysis: Urine samples are typically diluted (25-30 fold) and analyzed using reverse-phase chromatography coupled to a triple quadrupole mass spectrometer. Quantification uses a deuterated internal standard (D3-NATOG) with selected reaction monitoring (SRM) of the transition m/z 356.1→180.1 [3] [1].
  • Specificity Testing: Studies specifically tested NATOG levels in patients with mono-infections of common co-endemic filariae like Loa loa and Mansonella perstans, finding significantly lower levels than in O. volvulus infections [2].
  • Stability: NATOG has been shown to be stable in urine under various pH and temperature conditions, making it suitable for use in tropical field settings [3].
Skin Snip Microscopy Workflow

The skin snip method is a direct parasitological test that has been optimized over decades for field use in endemic areas [5].

skinsnip_workflow Skin Snip Test Procedure start Sample Collection step1 2-mm Holth Punch (Iliac Crests) start->step1 step2 24-hour Incubation in Saline step1->step2 step3 Microscopic Examination for Emerged Mf step2->step3 step4 Mf Counting & Identification step3->step4 result Result: Mf per snip (or per mg skin) step4->result

Key Protocol Details:

  • Sensitivity Modeling: Mathematical models parameterized with pre-treatment data from multiple continents show that sensitivity depends heavily on the number of snips, time since last ivermectin treatment, and female worm fertility. Taking four snips instead of two can significantly improve sensitivity, especially 3-5 years post-treatment [5].
  • Post-Treatment Challenges: After multiple rounds of ivermectin, which reduces microfilarial loads, the sensitivity of skin snips decreases substantially, making them less reliable for verifying elimination [5].

Research Implications and Future Directions

The evidence suggests distinct, complementary roles for these diagnostics in onchocerciasis control programs:

  • Skin Snip remains the gold standard for confirming active patent infections in clinical and research settings, though its invasiveness and declining sensitivity in low-prevalence areas are significant limitations [5] [6].
  • NATOG is not currently a reliable replacement for individual patient diagnosis. Its most promising application may be for population-level monitoring and treatment response assessment, as levels correlate with microfilarial density and decrease after anthelmintic therapy [2] [1] [4].
  • Research Focus: Recent investigations have shifted toward multi-metabolite panels. Combining NATOG with other biomarkers like cinnamoylglycine may improve diagnostic accuracy for distinguishing O. volvulus infections from other filarial diseases or non-infected states [4].

Alternatives and Emerging Methods

For comprehensive research, note that other diagnostic approaches are also under active investigation:

  • Ov16 Serology: Rapid tests and ELISAs detect IgG4 antibodies against the Ov16 antigen, useful for mapping transmission but unable to distinguish past from active infection [6] [7].
  • Molecular Xenomonitoring (MX): Detects O. volvulus DNA in blackfly vectors via PCR. This non-invasive method is highly sensitive for identifying ongoing transmission in a community and is recommended by WHO for elimination programs [8].

References

NATOG Specificity in Mono- and Co-infections

Author: Smolecule Technical Support Team. Date: February 2026

The key data on NATOG concentrations across different infection types is summarized in the table below.

Infection Status Sample Size (N) Mean NATOG Concentration (µM ± SEM) P-value (vs. O. volvulus mono-infection)
Onchocerca volvulus (mono-infection) 145 42.8 ± 3.7 (Reference)
Uninfected Controls 118 6.4 ± 0.7 < 0.0001
Loa loa (mono-infection) 100 14.7 ± 2.5 < 0.0001
Mansonella perstans (mono-infection) 25 13.6 ± 2.5 < 0.0002

This data demonstrates that NATOG levels are significantly elevated only in the presence of an active O. volvulus infection [1]. While Loa loa mono-infections show a slight elevation compared to uninfected controls, the concentration is statistically much lower than in O. volvulus infections. This highlights NATOG's value in differentiating these filarial diseases [1].

Detailed Experimental Protocol

The following diagram outlines the core experimental workflow used to generate the comparative data.

Sample Collection\n(Ov+, Ov-, Ll+, Mp+) Sample Collection (Ov+, Ov-, Ll+, Mp+) Sample Preparation\n(Urine, LC-MS/MS) Sample Preparation (Urine, LC-MS/MS) Sample Collection\n(Ov+, Ov-, Ll+, Mp+)->Sample Preparation\n(Urine, LC-MS/MS) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Urine, LC-MS/MS)->LC-MS/MS Analysis Quantification\n(D3-NATOG Internal Standard) Quantification (D3-NATOG Internal Standard) LC-MS/MS Analysis->Quantification\n(D3-NATOG Internal Standard) Data Analysis\n(Statistical Comparison) Data Analysis (Statistical Comparison) Quantification\n(D3-NATOG Internal Standard)->Data Analysis\n(Statistical Comparison)

The methodology can be broken down as follows [1]:

  • Sample Collection: Patient urine samples were collected from endemic regions in West and Central Africa. Participants were diagnosed using standard methods (skin snip, nodule palpation, blood smears) and carefully screened to identify those with mono-infections of O. volvulus, Loa loa, or Mansonella perstans, as well as uninfected controls [1].
  • Sample Preparation & Analysis: NATOG was quantified using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). This technique separates compounds in a sample (chromatography) and then identifies and measures them with high sensitivity and specificity (mass spectrometry) [1] [2] [3].
  • Quantification: Precise measurement was achieved using a calibration curve with a deuterated internal standard (D3-NATOG), which corrects for potential variations during analysis [1].
  • Metabolic Pathway Investigation: The study also investigated the origin of NATOG, tracing it to a metabolic pathway involving the neurotransmitter tyramine from the parasite, which is acetylated and then glucuronidated by the human host. This biosynthesis is linked to the endosymbiotic bacterium Wolbachia* present in *O. volvulus, which is a key reason for its specificity to this parasite [1].

Evaluation of NATOG as a Diagnostic Biomarker

While NATOG shows high specificity for O. volvulus, its performance as a standalone diagnostic test has limitations.

  • Correlation with Parasitic Load: Studies confirm that urinary NATOG concentration is positively correlated with O. volvulus microfilarial density [3]. This means it can potentially indicate the intensity of infection.
  • Diagnostic Accuracy Concerns: Research has questioned its sensitivity, particularly in individuals with low or absent microfilariae in the skin. One study found that only 5% of amicrofilaridemic, nodule-positive individuals had elevated NATOG levels (>10 µM) [2]. Another study reported low sensitivity (15.9%) when using a 13 µM cut-off, despite high specificity (95.9%) [3].

Key Takeaways for Researchers

For drug development and scientific research, the value of NATOG lies in its specificity rather than its standalone diagnostic power.

  • NATOG is a highly specific biomarker for tracking active O. volvulus infection and can be used to differentiate it from Loa loa infection in co-endemic areas [1].
  • Its connection to the *Wolbachia* metabolic pathway makes it a valuable tool for researching parasite biology and screening for anti-wolbachial drugs [1].
  • The low sensitivity in amicrofilaridemic individuals limits its use as a primary diagnostic tool in areas undergoing mass drug administration with ivermectin, where microfilarial loads are suppressed [2].

References

N-Acetyltyramine concentration Mansonella perstans patients

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of NATOG Concentrations

The table below summarizes key quantitative findings from recent studies, which you can use for direct comparison.

Patient Group / Infection Status Mean NATOG Concentration (µM) Standard Error/Notes Source / Citation
Onchocerca volvulus (Mono-infection) 42.8 µM ± 3.7 µM (SEM) [1]
Mansonella perstans (Mono-infection) 13.6 µM ± 2.5 µM (SEM) [1]
Loa loa (Mono-infection) 14.7 µM ± 2.5 µM (SEM) [1]
Non-infected controls (Africa) 6.4 µM ± 0.7 µM (SEM) [1]
O. volvulus-infected individuals (with high epilepsy burden) 7.62 µM Median in severe epilepsy subgroup [2]
O. volvulus-infected individuals (low endemic setting) 2.23 µM Median; not significantly different from controls (0.71 µM) [2]

Detailed Experimental Protocols

To ensure your comparisons are based on sound methodologies, here are the details of the key experiments cited.

1. Core Study on Infection Specificity [1]

  • Objective: To evaluate the specificity of the NATOG biomarker for active O. volvulus infection against other common filarial nematodes, notably Loa loa and Mansonella perstans.
  • Sample Collection: Urine samples were collected from participants in Cameroonian and Ghanaian villages. Infection status was determined via standard methods: skin snip and nodule palpation for O. volvulus, and blood smear microscopy for M. perstans and L. loa.
  • LC-MS Analysis:
    • Quantification: Precise quantification was achieved using a calibration curve with a deuterated internal standard (D3-NATOG).
    • Chromatography: Liquid chromatography was used to separate metabolites.
    • Mass Spectrometry: Detection and quantification of NATOG were performed using mass spectrometry, comparing the signal intensity of the target analyte against the known concentration of the internal standard.

2. Validation Study in a Different Population [2]

  • Objective: To investigate urinary NATOG levels in an onchocerciasis-endemic area in the Democratic Republic of Congo (DRC) with a high prevalence of epilepsy.
  • Sample Collection: Urine was collected from ivermectin-naive individuals with and without epilepsy. Infection status was determined via a combination of skin snip microfilarial count, OV16 rapid diagnostic test (RDT), and nodule palpation.
  • LC-MS/MS Analysis:
    • Method: Urinary NATOG was measured using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
    • Standard Curve: A standard curve ranging from 1–100 µM was constructed by spiking NATOG into diluted, pooled human urine.
    • Quality Control: The Limit of Quantification (LOQ) was defined at 0.7 µM.

Metabolic Pathway of NATOG

The diagram below illustrates the proposed biosynthetic pathway of NATOG, which underpins its specificity to Onchocerca volvulus infection.

natog_pathway L_Tyrosine L-Tyrosine (in Worm) Tyramine Tyramine (Worm Neurotransmitter) L_Tyrosine->Tyramine Decarboxylation N_Acetyltyramine N-Acetyltyramine (Secreted into host) Tyramine->N_Acetyltyramine N-Acetylation NATOG NATOG (Excreted in Urine) N_Acetyltyramine->NATOG Glucuronidation (in Human Host)

The pathway highlights a critical link to the endosymbiotic bacterium Wolbachia*, present in *O. volvulus [1] [3]. Treatments like doxycycline that target Wolbachia lead to worm sterility and a significant drop in NATOG levels, reinforcing that its production is tied to active worm metabolism [3].

Interpretation Guide for Researchers

When evaluating NATOG's utility, consider these key points derived from the data:

  • High Specificity for O. volvulus: NATOG levels in M. perstans mono-infections are significantly lower than in O. volvulus infections and are not statistically distinct from levels in L. loa infections [1]. This suggests NATOG can help differentiate O. volvulus from these co-endemic parasites.
  • Correlation with Parasitic Load: Studies indicate that urinary NATOG concentration is positively associated with microfilarial density in the skin, making it a potential quantitative marker for infection intensity [2] [4].
  • Context-Dependent Sensitivity: The diagnostic performance of NATOG varies. One study proposed a 13 µM cut-off, but another found this had low sensitivity (15.9%), though high specificity (95.9%) [1] [2]. Its utility may be highest in populations with high parasitic loads.
  • Potential for a Multi-Marker Panel: Research shows that onchocerciasis alters the urine metabolome broadly. Combining NATOG with other metabolites like cinnamoylglycine could improve diagnostic accuracy on a population level [4].

References

NATOG threshold concentration active onchocerciasis

Author: Smolecule Technical Support Team. Date: February 2026

NATOG Diagnostic Performance Summary

Subject Group Sample Size (n) Percentage with NATOG >10 μM Statistical Significance (P-value)
Nodule-positive individuals (amicrofilaridermic) 98 5% Not significant (P > 0.05)
Endemic controls 50 Information missing (Compared to nodule-positive group)
Non-endemic controls 18 Information missing (Compared to nodule-positive group)
Lymphatic filariasis patients 51 Information missing (Compared to nodule-positive group)

The core finding was that there was no statistical difference in NATOG levels between the nodule-positive individuals and the various control groups, leading the authors to conclude that NATOG has limited value as a diagnostic biomarker for onchocerciasis, particularly in individuals with no or low microfilariae levels [1].

Experimental Protocols for NATOG Evaluation

The research employed detailed methodologies to assess NATOG:

  • Sample Collection: Urine samples were collected from a population in Ghana, including 98 nodule-positive subjects with no or low skin microfilariae. Control groups included 50 endemic controls, 18 non-endemic controls, and 51 individuals with lymphatic filariasis [1].
  • LC-MS/MS Analysis: The primary method used was Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). Samples were injected onto a UPLC system and analyzed using a triple quadrupole MS/MS. The specific transition monitored was from a precursor ion of 356.1 Da to a product ion of 180.1 Da [1].
  • LC-Fluorescence Analysis: An alternative method was developed using Liquid Chromatography with fluorescence detection. This method was optimized to separate co-eluting peaks and used detection wavelengths set at λex/λem = 232/290 [1].
  • Stability Testing: The stability of NATOG was evaluated under various conditions, including different pH levels (4, 6, 8) and temperatures (4°C, room temperature, 50°C) over a 24-hour period to assess its suitability for use in tropical settings [1].

The workflow below illustrates the key stages of the evaluation process.

start Start: Biomarker Evaluation sample Sample Collection start->sample method1 LC-MS/MS Analysis sample->method1 method2 LC-Fluorescence Analysis sample->method2 data Data Analysis method1->data Quantification method2->data Quantification stability Stability Testing stability->data Stability Profile conclusion Conclusion: Limited Potential data->conclusion

Research Context and Alternatives

The investigation into NATOG was driven by a need for improved diagnostic tools to monitor the efficacy of mass drug administration programs with ivermectin [1]. This need persists, as current diagnostics like skin snips and antibody tests have limitations in distinguishing past from active infection or monitoring treatment response [1] [2].

Research continues to focus on overcoming these challenges, including the need for tools suitable for detecting infections in low-prevalence settings as elimination efforts progress [3].

References

LC-MS/MS vs. Fluorescence Detection: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of each technique, which dictates their application in biomarker research.

Feature Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fluorescence-Based Detection
Core Principle Separates compounds (LC) and detects based on mass-to-charge ratio, with structural confirmation via fragmentation (MS/MS) [1]. Detects the native or induced fluorescent light emission of analytes after excitation at a specific wavelength [2].
Key Strength High specificity and selectivity from mass and fragmentation data; can discover and validate unknown biomarkers [3] [1]. High sensitivity for compounds with fluorescent properties; often simpler and more cost-effective [2].
Typical Workflow Complex sample prep (protein precipitation, digestion); uses internal standards (e.g., isotopically labeled) [3] [4] [1]. Can be simpler; may require derivatization to make non-fluorescent compounds detectable [5].
Throughput Can be high, but method development is complex; analysis time varies [1]. Generally high-throughput and easily automated, especially in plate readers [6].
Ideal Application Absolute quantification of biomarkers in complex matrices (plasma, tissue); structural characterization [7] [3]. Targeted, high-throughput quantification of known fluorescent compounds or those easily derivatized [5] [2].

Detailed Experimental Protocols

Here is a deeper look at the standard methodologies for each technique, as commonly implemented in biomarker studies.

LC-MS/MS Method Workflow

This workflow is central for targeted quantification in complex biological samples, often using a technique called Multiple Reaction Monitoring (MRM) for high specificity [3] [1].

G SamplePrep Sample Preparation (Protein precipitation, digestion) LCSeparation LC Separation (Reverse-phase column, volatile buffers) SamplePrep->LCSeparation Ionization Electrospray Ionization (Positive/Negative mode) LCSeparation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Fragmentation Collision Cell: Fragmentation MS1->Fragmentation MS2 MS2: Product Ion Detection (MRM) Fragmentation->MS2 Quantitation Data Analysis & Quantitation (Internal standard calibration) MS2->Quantitation

Key Protocol Details:

  • Sample Preparation: Biological samples like plasma or urine undergo protein precipitation. For glycoprotein or proteomic biomarkers, proteins are often digested into peptides (e.g., with trypsin) for analysis [3] [5]. A stable isotope-labeled internal standard is added at this initial stage to correct for variability [1].
  • LC Separation: Uses reverse-phase chromatography (e.g., C18 column). The mobile phase consists of volatile buffers (e.g., ammonium formate) and organic solvents (acetonitrile/methanol) to avoid ion suppression in the MS source [4].
  • MS Detection: The tandem mass spectrometer is set to MRM mode. It first filters for the specific precursor ion (the biomarker peptide) and then for a unique fragment ion, providing a highly specific signal for quantification [3] [1].
Fluorescence Detection Method Workflow

This protocol is typical for HPLC with fluorescence detection, ideal for quantifying analytes with inherent fluorescent properties [2].

G F_SamplePrep Sample Preparation (Protein precipitation, possible derivatization) F_LCSeparation HPLC Separation (Optimized mobile phase & column) F_SamplePrep->F_LCSeparation F_Detection Fluorescence Detection (Excitation → Emission) F_LCSeparation->F_Detection F_Quantitation Data Analysis & Quantitation (External/Internal standard) F_Detection->F_Quantitation

Key Protocol Details:

  • Sample Preparation: Involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by centrifugation to obtain a clean supernatant [2]. If the target biomarker is not natively fluorescent, a derivatization step is introduced to tag it with a fluorescent probe [5].
  • HPLC Separation: Similar to LC-MS, this step separates the analyte from matrix interferences. The mobile phase composition is optimized for peak shape and resolution but isn't limited to volatile buffers [2].
  • Fluorescence Detection: The eluent passes through a flow cell where it is excited by a light source at a specific wavelength (e.g., 280 nm). The emitted light at a longer wavelength (e.g., 350 nm) is then measured [2]. The intensity of this emission is proportional to the analyte concentration.

How to Choose the Right Technique

  • Choose LC-MS/MS when:

    • You require absolute quantification of a specific biomarker in a complex biological matrix [3].
    • The biomarker is a protein, peptide, or metabolite that lacks native fluorescence.
    • You need high specificity to distinguish between structurally similar compounds or confirm the biomarker's identity via fragmentation [1].
    • The goal is to discover and validate novel biomarkers.
  • Choose Fluorescence when:

    • Your target analytes are natively fluorescent or can be easily and reliably derivatized [5] [2].
    • Your priority is high sensitivity and high-throughput analysis for a limited number of known targets.
    • Cost and operational simplicity are significant factors, as HPLC-FLD systems are generally less expensive and easier to maintain than LC-MS/MS [4] [1].

References

The Research on a Related Compound: N-Acetyltyramine-O,β-glucuronide (NATOG)

Author: Smolecule Technical Support Team. Date: February 2026

The available research does not discuss N-Acetyltyramine in the context of anti-adipogenesis. Instead, scientific attention has been on its conjugated form, This compound-O,β-glucuronide (NATOG).

  • Primary Focus: NATOG was investigated as a potential urine-based biomarker for detecting infection by the parasitic worm Onchocerca volvulus, which causes river blindness [1].
  • Conclusion of the Research: The study concluded that NATOG had limited potential as a diagnostic biomarker, as only 5% of infected individuals showed elevated levels, and there was no significant difference compared to control groups [1].
  • Key Difference: It is crucial to distinguish that this research was in the field of infectious disease diagnostics, not obesity or fat cell biology. The study did not investigate any effect of NATOG on adipocyte (fat cell) differentiation, function, or metabolism.

Comparison with Compounds with Known Anti-Adipogenic Effects

To provide context, many other natural and synthetic compounds have been well-studied for their anti-adipogenic effects. The table below summarizes a few examples from recent research for comparison.

Compound / Extract Source Key Experimental Findings Proposed Mechanisms (varies by compound)
Carotenoid extract Microalgae Galdieria phlegrea Inhibited adipocyte differentiation; reduced new fat production and enhanced fat breakdown in mature cells [2]. Modulation of adipogenic pathways; antioxidant effects [2].
Maackiain & Ononin Root of Ononis spinosa L. Showed potent anti-adipogenic activity in human adipocytes [3]. Inhibition of the master regulator PPARγ [3].
Chromene derivatives Synthetic compounds Reduced lipid accumulation and inhibited differentiation in pre-adipocytes [4]. Activation of AMPK; downregulation of C/EBPα and PPARγ [4].
Various Bioactives Plants including Taraxacum officinale, Citrus aurantium, Caffeine Induced apoptosis in pre-adipocytes, inhibited triglyceride accumulation, and enhanced lipolysis [5]. Varies by compound; includes altering expression of genes like GATA2, SFRP5, Wnt signaling pathways [5].

Common Experimental Models for Anti-Adipogenic Research

The methodology for evaluating anti-adipogenic activity is well-established. Below is a generalized workflow used in many of the cited studies.

G Start Start: Culture Pre-adipocytes (e.g., 3T3-L1 cell line) A1 Induce Differentiation (using hormonal cocktail) Start->A1 A2 Treat with Test Compound A1->A2 A3 Monitor Cell Viability (MTT/CCK-8 assay) A2->A3 A4 Assess Anti-adipogenic Effects A3->A4 B1 Quantify Lipid Accumulation (Oil Red O staining) A4->B1 B2 Analyze Gene/Protein Expression (e.g., PPARγ, C/EBPα, FABP4) A4->B2 B3 Measure Lipolysis Rate (in mature adipocytes) A4->B3 End Interpret Data B1->End B2->End B3->End

The core of the protocol involves treating cells during the differentiation process and measuring outcomes like fat droplet accumulation and changes in key regulatory genes [2] [5] [6].

How to Proceed with Research on this compound

Given the current lack of direct evidence, if you wish to explore the potential of this compound in this field, you could:

  • Investigate the Compound Directly: Consider designing new, original experiments using the standard methodologies described above to test this compound's effects on adipocyte differentiation and function.
  • Explore Structural Analogues: Look into other tyramine-based compounds or metabolites that may have reported bioactivity in metabolic diseases.

References

NATOG diagnostic sensitivity specificity analysis

Author: Smolecule Technical Support Team. Date: February 2026

NATOG Diagnostic Performance Data Summary

Study Population & Context Key Findings on Diagnostic Performance Suggested NATOG Threshold Citation
Nodule-positive individuals (Ghana); Low microfiladermia Limited diagnostic potential; only 5% of patients showed elevated NATOG levels; no statistical difference from control groups. >10 µM [1]
Mono- & co-infections (incl. Loa loa, Mansonella perstans) Elevated NATOG values only in the presence of Onchocerca volvulus; proposed as a biomarker for active infection. Threshold proposed (value not specified in abstract) [2]
Various infections (Cameroon); Population-level analysis Poor individual-level discrimination; 13.8% of O. volvulus-infected had high NATOG levels not seen in controls or other filarial infections. Useful for epidemiology. >10 µM [3]

Experimental Protocols for NATOG Analysis

The data in the table above was generated using rigorous experimental protocols, primarily based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Core Protocol Workflow

The general workflow for identifying and validating a metabolic biomarker like NATOG involves several key stages, from initial discovery to validation [4]. The following diagram outlines this process:

G A Experimental Design & Sample Collection B Sample Preparation & Metabolite Extraction A->B C LC-MS Analysis B->C D Data Processing & Statistical Analysis C->D E Biomarker Identification & Validation D->E

Detailed Methodological Steps
  • Sample Collection and Preparation:

    • Collection: Urine samples are collected from infected individuals and control groups using strict protocols to avoid contamination [3]. Physical examination and skin snips are typically used as the reference standard to confirm O. volvulus infection status [1] [3].
    • Quenching and Extraction: Metabolism is rapidly quenched, often using cold organic solvents like methanol. For liquid samples like urine, metabolites are extracted with methanol. An internal standard (e.g., D3-NATOG) is added for accurate quantification [3].
  • LC-MS Analysis:

    • Liquid Chromatography (LC): Metabolites in the sample extract are separated using a reverse-phase column (e.g., Supelcosil ABZ+plus or Acquity HSS T3) with a gradient elution of solvents [1] [3].
    • Mass Spectrometry (MS): The separated metabolites are then ionized and analyzed by a mass spectrometer. NATOG is often detected and quantified using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole (QqQ) instrument, which offers high sensitivity for target analysis [1] [4]. This method tracks the specific transition of the NATOG molecule (precursor ion with m/z 356.1) to its characteristic fragment (product ion with m/z 180.1) [1]. High-resolution instruments like Quadrupole-Time of Flight (Q-TOF) are also used for broader metabolome profiling and to identify additional biomarkers [3].
  • Data Analysis and Biomarker Validation:

    • The raw data is processed using specialized software (e.g., Agilent MassHunter). NATOG is identified by comparing its retention time and mass spectrum to a pure standard [3].
    • Concentrations are calculated based on calibration curves and often normalized to creatinine levels to account for urine dilution [3].
    • Statistical analyses, including principal component analysis (PCA), are used to find metabolites that best differentiate infected from non-infected groups [3]. The diagnostic performance is evaluated by calculating sensitivity and specificity at various concentration thresholds.

Key Takeaways for Researchers

  • Context is Critical: NATOG's performance is strongly influenced by the patient population and infection characteristics. It performs poorly in individuals with low microfilarial loads [1] but shows promise for detecting active infections and for population-level surveillance [2] [3].
  • A Multi-Marker Future: Research suggests that using NATOG in combination with other metabolites (e.g., cinnamoylglycine) may significantly improve the accuracy of distinguishing O. volvulus infections from other filarial diseases or non-infected states [3].
  • Platform Considerations: While LC-MS is the gold standard for discovery and validation, efforts are ongoing to develop more accessible platforms, such as lateral flow immunoassays, for field deployment [3].

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 Da

Monoisotopic Mass

179.094628657 Da

Heavy Atom Count

13

UNII

BZB50E9QVY

Other CAS

1202-66-0

Wikipedia

N-acetyltyramine

Dates

Last modified: 08-15-2023
Comin, J.; Keller-Schierlein, W.; Stoffwechselprodukte von Actinomyceten. 19. Mitteilung N-Acetyl-tyramin, Helvetica Chimica Acta, 425, 1730-1732. DOI:10.1002/hlca.19590420537

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